Product packaging for Nioxime(Cat. No.:CAS No. 73322-77-7)

Nioxime

Cat. No.: B7763894
CAS No.: 73322-77-7
M. Wt: 142.16 g/mol
InChI Key: CUNNCKOPAWXYDX-KQQUZDAGSA-N
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Description

Nioxime, systematically named 1,2-Cyclohexanedione dioxime (CAS 492-99-9), is an organic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It is characterized as a white to yellow-orange crystalline powder . This chemical serves as a key analytical reagent in research, particularly in the development of electrochemical biosensors for the detection of heavy metals. Its specific and high-affinity binding to nickel ions (Ni²⁺) makes it a valuable synthetic ligand for sensors that monitor environmental and food safety . Research demonstrates the application of this compound in techniques such as Square Wave Adsorptive Stripping Voltammetry, achieving a dynamic detection range for nickel between 0.11 and 0.58 µg/kg, highlighting its high sensitivity . Accurate detection of nickel is crucial for public health, as nickel exposure is linked to contact dermatitis, lung fibrosis, and other adverse health effects . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B7763894 Nioxime CAS No. 73322-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

CUNNCKOPAWXYDX-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C1CCC(=NO)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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Isomeric SMILES

C1C/C(=N\O)/C(=N/O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301275718
Record name (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS]
Record name Nioxime
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CAS No.

73322-77-7, 492-99-9
Record name (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
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Record name 1,2-Cyclohexanedione, 1,2-dioxime
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Record name Cyclohexane-1,2-dione dioxime
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Synthetic Methodologies and Derivatization Strategies for Nioxime

Core Synthetic Pathways for 1,2-Bis(hydroxyimino)cyclohexane (B146463)

The primary method for synthesizing 1,2-bis(hydroxyimino)cyclohexane involves the condensation reaction between 1,2-cyclohexanedione (B122817) and hydroxylamine (B1172632) or its salts, typically hydroxylamine hydrochloride. orgsyn.org This reaction is carried out under controlled conditions to favor the formation of the dioxime product. orgsyn.org

Condensation Reactions of 1,2-Cyclohexanedione with Hydroxylamine: Mechanistic Insights

The reaction between 1,2-cyclohexanedione and hydroxylamine proceeds through a condensation mechanism. This involves the reaction of the carbonyl groups of 1,2-cyclohexanedione with the amine group of hydroxylamine.

The mechanism begins with the nucleophilic addition of the hydroxylamine nitrogen atom to the carbonyl carbon atom of 1,2-cyclohexanedione. This step forms a tetrahedral intermediate. Following the addition, a proton transfer occurs, and a molecule of water is eliminated through a dehydration step. This sequence of nucleophilic addition followed by dehydration leads to the formation of the oxime functional group (C=NOH). Since 1,2-cyclohexanedione has two carbonyl groups, the reaction with two equivalents of hydroxylamine leads to the formation of the dioxime, Nioxime.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for achieving high yields and purity of 1,2-bis(hydroxyimino)cyclohexane. Factors such as solvent system, temperature, pH, and reaction time significantly influence the reaction outcome.

The choice of solvent system plays a vital role in the synthesis of this compound. Aqueous ethanol (B145695) (typically 50% v/v) is often preferred. This solvent mixture is effective because it can dissolve both the starting material, 1,2-cyclohexanedione, and the reagent, hydroxylamine hydrochloride. Additionally, aqueous ethanol facilitates the crystallization of the this compound product, simplifying its isolation. Alternative solvents like methanol (B129727) can be used, but studies have shown that they may result in lower yields, potentially due to increased solubility of byproducts.

Controlling the temperature and pH of the reaction mixture is critical for maximizing yield and preventing the formation of unwanted side products. Maintaining a temperature below 10°C is important to avoid decomposition of the dioxime product. Higher temperatures can lead to side reactions, such as over-oxidation or dimerization.

Similarly, the pH of the reaction needs to be carefully controlled. A pH range of 8–9 is generally recommended. This slightly alkaline pH ensures that hydroxylamine is deprotonated, making it a more effective nucleophile for the condensation reaction. Maintaining this pH range also helps prevent the hydrolysis of the dioxime product. For instance, in one preparation method using hydroxylammonium chloride and potassium hydroxide, the pH is adjusted to 7.0, and the mixture is heated to 40°C before cooling to precipitate the dioxime. google.com

The reaction time is another important parameter that affects the yield and purity of this compound. Typical reaction times range from 4 to 6 hours. Monitoring the reaction progress, for example, by thin-layer chromatography (TLC), can help determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of impurities. orgsyn.org

The purity of the synthesized this compound is often validated through various analytical techniques, including NMR spectroscopy, elemental analysis, and X-ray crystallography. orgsyn.org Recrystallization is a common purification technique used to improve the purity of crude this compound. orgsyn.org Recrystallization from ethanol-water mixtures (e.g., 3:1 v/v) is effective in removing unreacted starting materials and inorganic salts, allowing for the achievement of purity levels greater than 98%.

Data regarding the impact of temperature and recrystallization solvent ratio on yield and purity have been reported:

Temperature (°C)Yield (%)Purity (%)
0–59298
10–157889
20–254572
Source:
Solvent Ratio (Ethanol:Water)Recovery (%)Purity (%)
2:18595
3:17898
4:16597
Source:

These data illustrate that lower temperatures generally lead to higher yields and purity, and a 3:1 ethanol:water ratio for recrystallization provides a good balance of recovery and purity.

Precursor Synthesis: 1,2-Cyclohexanedione Production Methods

1,2-Cyclohexanedione is a cyclic diketone with the molecular formula C₆H₈O₂. uni.luontosight.ai It can be prepared through various methods, with the oxidation of cyclohexanone (B45756) being a common route. orgsyn.orgguidechem.com

Oxidation of Cyclohexanone: Reagents and Efficiencies

The oxidation of cyclohexanone is a primary method for synthesizing 1,2-cyclohexanedione. One established method involves the oxidation of cyclohexanone with selenium dioxide in a solution of ethanol or a dioxane-water mixture. orgsyn.orgguidechem.com

A typical procedure using selenium dioxide involves adding a solution of selenious acid (H₂SeO₃) in dioxane and water dropwise to cyclohexanone with stirring. orgsyn.org The reaction is often carried out with cooling. orgsyn.org After the addition, the mixture is stirred, and elemental selenium precipitates and is removed by filtration. orgsyn.org The product, 1,2-cyclohexanedione, is then typically isolated and purified by distillation under reduced pressure. orgsyn.org

Another approach to preparing 1,2-cyclohexanedione from cyclohexanone involves brominating cyclohexanone to obtain 2,6-dibromocyclohexanone, followed by treatment with aqueous potassium hydroxide. orgsyn.org This yields a dihydroxy compound which subsequently loses water to form the dione. orgsyn.org

While specific efficiency data for the selenium dioxide oxidation of cyclohexanone to 1,2-cyclohexanedione can vary depending on the reaction conditions, some reports indicate yields of over 80% using selenious acid in a dioxane-water mixture.

Other methods for synthesizing 1,2-cyclohexanedione include heating divinyl glycol with copper, and oxidation of cyclohexene (B86901) to 1,2-cyclohexanediol (B165007) followed by further oxidation. orgsyn.orgksu.edu.sagoogle.com However, the oxidation of cyclohexanone remains a significant route.

Advanced Synthetic Approaches and Process Innovations

Recent advancements in chemical synthesis methodologies have explored alternative approaches for the synthesis of organic compounds, including potential applications for this compound or its precursor. These methods often aim to improve reaction efficiency, reduce reaction times, and enhance sustainability.

Microwave-Assisted Synthesis: Kinetic and Yield Considerations

Microwave-assisted synthesis has gained attention for its ability to significantly reduce reaction times and, in some cases, increase product yields and purity compared to conventional heating methods. researchgate.netajgreenchem.comanton-paar.comnih.gov The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates. ajgreenchem.comanton-paar.commdpi.com

While specific detailed research findings on the microwave-assisted synthesis of this compound itself were not extensively found in the provided context, the application of microwave irradiation to the condensation of 1,2-cyclohexanedione with hydroxylamine has been explored. This approach has been reported to reduce reaction time significantly, from several hours to 1-2 hours, while achieving comparable yields (90-92%) to conventional methods. However, this method may require specialized equipment and, in some cases, is limited to small-scale applications due to safety concerns related to pressure build-up in sealed vessels at higher temperatures. mdpi.com

Kinetic considerations in microwave synthesis often involve the rapid achievement of target temperatures and potentially altered reaction pathways compared to conventional thermal methods due to selective heating of reaction components. researchgate.netajgreenchem.com Yield improvements can result from minimized side reactions and decomposition due to shorter reaction times and more controlled heating. researchgate.netajgreenchem.com

Ball Milling Mechanochemistry: Green Chemistry Perspectives and Purity Challenges

Ball milling mechanochemistry is a solid-state synthesis technique that utilizes mechanical energy to induce chemical reactions through grinding and milling. frontiersin.orgnih.govisca.me This approach aligns with green chemistry principles by often eliminating or minimizing the use of solvents, reducing waste generation, and potentially requiring lower temperatures compared to traditional solvothermal processes. frontiersin.orgnih.govisca.meresearchgate.net

Mechanochemistry can enhance reaction rates and conversion by increasing surface area and substituting thermal energy with mechanical energy. nih.gov It can also lead to more selective reactions, potentially simplifying purification steps. frontiersin.orgresearchgate.net

While ball milling offers significant green chemistry advantages, potential purity challenges can arise. The mechanical stress and collisions during milling could potentially lead to the formation of amorphous byproducts or introduce impurities from the milling media. Ensuring product purity in mechanochemical synthesis often requires careful optimization of milling parameters and potentially incorporating solid-state purification techniques or subsequent work-up steps. Specific research on the application of ball milling to the synthesis of this compound or 1,2-cyclohexanedione was not detailed in the provided information, but the principles of mechanochemistry suggest it as a potential greener alternative for exploring these syntheses.

Continuous Flow Reactor Applications in this compound Synthesis

Continuous flow reactors offer a distinct approach to chemical synthesis compared to traditional batch reactors. syrris.jpinnovation.canih.gov In continuous flow systems, reactants are pumped through a tube or channel, allowing for precise control over reaction parameters such as temperature, reaction time (residence time), and mixing. syrris.jpinnovation.cawiley.com

The advantages of continuous flow reactors include improved heat and mass transfer due to high surface area-to-volume ratios, which allows for better temperature control and can prevent the formation of hot spots or temperature gradients, thus enhancing reaction selectivity and safety, especially for exothermic reactions. syrris.jpinnovation.cawiley.com Continuous flow systems also enable precise control of residence time, facilitating the handling of unstable intermediates and allowing for easier scale-up. innovation.cawiley.comosti.gov

While direct studies on the continuous flow synthesis of this compound were not prominently featured in the search results, continuous flow chemistry is a versatile technique applicable to various organic transformations, including condensation reactions similar to the formation of oximes. nih.gov The precise control offered by flow reactors could be beneficial for optimizing reaction conditions and improving the efficiency and safety of this compound synthesis.

One of the key benefits of continuous flow reactors is the ability to achieve precision temperature control. syrris.jpwiley.com The high surface area-to-volume ratio of flow channels allows for rapid and efficient heat transfer to or from the reaction mixture. syrris.jpwiley.com This is particularly important for reactions that are highly exothermic or require narrow temperature ranges for optimal selectivity. wiley.com

Temperature in flow systems can be controlled by heating or cooling the reactor channels or jackets. syrris.jpgoogle.com This enables maintaining the reaction at a desired temperature profile throughout the process, preventing temperature fluctuations that can lead to unwanted side products or decreased yields. wiley.com The ability to rapidly change the temperature along the reactor channel also allows for multi-step reactions to be performed continuously with different temperature requirements for each step. wiley.com This precise temperature control contributes significantly to the reproducibility, selectivity, and safety of continuous flow synthesis. osti.govresearchgate.net

Synthesis MethodKey FeaturesAdvantagesPotential Challenges
Oxidation of Cyclohexanone Uses reagents like SeO₂ or involves bromination/hydrolysis. orgsyn.orgguidechem.comEstablished methods for 1,2-cyclohexanedione synthesis. orgsyn.orgguidechem.com Can achieve good yields. Use of hazardous reagents (e.g., SeO₂), potential for byproduct formation. orgsyn.orggoogle.com
Microwave-Assisted Utilizes microwave irradiation for heating. researchgate.netajgreenchem.comReduced reaction times, potential for increased yields and purity. researchgate.netajgreenchem.comanton-paar.comnih.gov Rapid heating. ajgreenchem.comRequires specialized equipment, potential safety concerns at scale (pressure). mdpi.com
Ball Milling Solid-state mechanochemistry using mechanical force. frontiersin.orgnih.govSolvent-free or reduced solvent use, lower waste, potential for lower temperatures. frontiersin.orgnih.govisca.meresearchgate.netPotential purity challenges from mechanical stress or milling media.
Continuous Flow Reactions in tubes/channels with pumped reactants. syrris.jpinnovation.caPrecise control of temperature, time, and mixing. syrris.jpinnovation.cawiley.com Improved safety, easier scale-up. innovation.cawiley.comRequires specialized equipment and setup.
Automated pH Adjustment and Throughput Analysis

In the industrial-scale production of this compound, continuous flow reactors are employed to enhance reaction control and scalability. These modern processes incorporate automated pH adjustment mechanisms. In-line sensors are utilized to maintain optimal basicity throughout the reaction, which is crucial for the efficient condensation of 1,2-cyclohexanedione with hydroxylamine.

This automated control contributes to improved throughput, with reported rates of 50–100 kg/day per reactor module. Beyond synthesis, automated pH adjustment and throughput are also relevant in analytical applications utilizing this compound. For instance, in adsorptive stripping voltammetry for the determination of metal ions like nickel and cobalt, the pH of the solution containing this compound and the metal ion needs to be carefully controlled for optimal complex formation and detection. basinc.comresearchgate.netmdpi.com Automated systems have been developed that incorporate automated mixing of samples with this compound-containing buffers and online pH optimization to achieve high-resolution in situ measurements. researchgate.netmdpi.com Such automated analytical systems, often based on techniques like Sequential Injection Analysis (SIA), allow for programmed experimental sequences and can handle a large number of samples, demonstrating high throughput in the analytical context. researchgate.net

Derivatization of this compound: Strategies for Functionalization

This compound undergoes various chemical reactions, allowing for its derivatization and functionalization for different applications.

A significant aspect of this compound's chemistry is its ability to act as a chelating ligand, forming stable coordination complexes with various metal ions. cymitquimica.comchemimpex.com This property is particularly exploited in analytical chemistry for the determination of transition metals such as nickel, cobalt, and iron. cymitquimica.combasinc.comresearchgate.net

This compound forms a red, insoluble complex with nickel ions in aqueous solution, a reaction that is complete above pH 3.3. dss.go.thpsu.edu This complex formation is the basis for the colorimetric determination of nickel. psu.edu Studies have investigated the interaction of this compound with different metal ions, highlighting its effectiveness in chelating nickel ions, which can influence biological processes that depend on metal cofactors.

This compound has also been used as a complexing agent in adsorptive stripping voltammetry for the determination of Co(II) and Ni(II). basinc.com Research indicates that this compound can provide enhanced sensitivity for Co(II) determination in the presence of ammonia (B1221849) and nitrite (B80452) ions. basinc.com The concentration of this compound and the pH of the solution are critical parameters that are optimized for efficient metal complexation and subsequent analysis. researchgate.netmdpi.com For instance, studies on Ni(II) detection using this compound in voltammetry have shown that peak current intensities increase with increasing this compound concentrations up to a certain point (e.g., 10⁻⁶ M), and an optimal pH range is necessary for the analytical method. mdpi.comrsc.org

Binary salts of the type [Co(NioxH)₂(Amin)₂]X can be synthesized by the air oxidation of cobalt(II) acetate (B1210297) in the presence of this compound and an aromatic amine. researchgate.net

Oximes, including this compound, can be reduced to their corresponding amines. youtube.com The reduction of the carbon-nitrogen double bond in the oxime functional group yields a primary amine. youtube.com This transformation is a common method for synthesizing amines in organic chemistry. wikipedia.org

Various reducing agents and conditions can be employed for the reduction of oximes to amines. These methods often involve hydrogenation over metal catalysts such as nickel, palladium, or platinum. wikipedia.orgmasterorganicchemistry.comaakash.ac.in Other reducing agents that can be used include sodium and ethanol (Bouveault-Blanc reduction conditions for some functional groups, and also reported for oxime reduction), lithium aluminum hydride (LiAlH₄), or tin/hydrochloric acid (Sn/HCl). youtube.comaakash.ac.insciencemadness.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the amine product. sciencemadness.org While general methods for oxime reduction are well-established, specific detailed procedures for the reduction of this compound to its corresponding amine (1,2-diaminocyclohexane) would follow these general principles.

Coordination Chemistry of Nioxime

Ligand Properties of Nioxime in Metal Complexation

The coordinating ability of this compound is primarily dictated by the presence and arrangement of its two oxime functional groups. These groups confer specific properties upon the molecule that enable it to effectively bind to metal centers.

This compound typically acts as a bidentate ligand, meaning it can bind to a central metal ion through two of its donor atoms simultaneously. This chelation results in the formation of a stable five-membered ring structure, a key factor contributing to the stability of the resulting metal complex. The two donor atoms in this compound are the nitrogen atoms of the two oxime groups. This bidentate chelation is a common feature among vic-dioximes and is a primary reason for their extensive use as analytical reagents and in coordination chemistry. The formation of such a chelate ring enhances the thermodynamic stability of the complex, an observation known as the chelate effect.

The oxime groups (-C=N-OH) are the cornerstone of this compound's coordinating ability. Each oxime group contains a nitrogen atom with a lone pair of electrons, which can be donated to a metal ion to form a coordinate covalent bond. In the case of this compound, the two oxime groups are positioned in close proximity on a cyclohexane (B81311) ring, which facilitates their simultaneous coordination to a single metal ion. This arrangement allows for the formation of the stable five-membered chelate ring mentioned previously. The presence of the hydroxyl (-OH) group on the oxime is also crucial, as it can be deprotonated, leading to the formation of an oximato group (-C=N-O⁻). This deprotonation often occurs upon complexation with a metal ion, and the resulting negative charge on the oxygen atom can further stabilize the metal complex through electrostatic interactions and the formation of strong hydrogen bonds between adjacent coordinated this compound molecules.

Formation and Stability of this compound Metal Complexes

This compound readily forms complexes with a range of transition metal ions. The formation and stability of these complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the stoichiometry of the reaction.

This compound forms well-defined complexes with several first-row transition metals, as well as with zinc and cadmium. The interaction with these metal ions typically results in the formation of colored solutions or precipitates, a characteristic that has been historically utilized for their qualitative and quantitative analysis.

Cobalt (Co): this compound forms stable complexes with cobalt(II) ions. These complexes are typically octahedral, with the cobalt ion being coordinated to two or three this compound ligands. The stability of cobalt-nioxime complexes is significant, and they have been studied in the context of solvent extraction and spectrophotometric analysis.

Iron (Fe): While less common than with other metals, this compound can form complexes with iron(II) and iron(III) ions. The stoichiometry of these complexes can vary, with 1:1 and 1:2 metal-to-ligand ratios being reported for similar iron-oxime systems. The stability of these complexes is generally lower than that of the corresponding nickel or copper complexes.

Nickel (Ni): The reaction between this compound and nickel(II) ions is perhaps the most well-known, forming a characteristic brightly colored precipitate. This reaction is highly sensitive and has been a classical method for the gravimetric and spectrophotometric determination of nickel. The resulting bis(this compound)nickel(II) complex is known to have a square-planar geometry.

Copper (Cu): Copper(II) ions react with this compound to form stable complexes. Spectroscopic and potentiometric studies of similar copper-oxime systems indicate the formation of both 1:1 and 1:2 (metal:ligand) complexes. The geometry of copper(II)-nioxime complexes is typically distorted square planar or square pyramidal.

Zinc (Zn): Zinc(II) ions, having a d¹⁰ electronic configuration, form colorless complexes with this compound. The coordination geometry is typically tetrahedral or octahedral, depending on the number of coordinated ligands. The stability of zinc-nioxime complexes is generally lower than that of the corresponding copper(II) and nickel(II) complexes.

Cadmium (Cd): Cadmium(II) also forms complexes with this compound. Similar to zinc, these complexes are colorless. The coordination geometry of cadmium(II) with oxime-type ligands is often octahedral. The stability of cadmium-nioxime complexes is comparable to that of zinc complexes.

The stoichiometry of this compound metal complexes is most commonly found to be 1:2, with two this compound ligands coordinating to one metal ion. This is particularly the case for divalent metal ions such as Ni(II), Cu(II), and Co(II).

The geometry of the resulting complex is largely determined by the electronic configuration of the central metal ion. A prime example is the bis(this compound)nickel(II) complex, which exhibits a square-planar geometry. In this arrangement, the nickel(II) ion is at the center of a square, with the four nitrogen atoms of the two bidentate this compound ligands occupying the corners. This square-planar configuration is characteristic of d⁸ metal ions like Ni(II) in a strong ligand field.

For other metal ions, the geometry can vary. For instance, Cu(II) complexes with this compound are often distorted from a perfect square-planar geometry due to the Jahn-Teller effect. Co(II) can form both square-planar and octahedral complexes with this compound, depending on the reaction conditions and the presence of other coordinating ligands. Zn(II) and Cd(II) complexes, lacking ligand field stabilization energy, typically adopt tetrahedral or octahedral geometries.

Table 1: Stoichiometry and Common Geometries of this compound-Metal Complexes

Metal Ion Typical Stoichiometry (Metal:this compound) Common Coordination Geometry
Cobalt(II) 1:2 Octahedral, Square-Planar
Iron(II)/(III) 1:1, 1:2 Octahedral
Nickel(II) 1:2 Square-Planar
Copper(II) 1:2 Distorted Square-Planar
Zinc(II) 1:2 Tetrahedral, Octahedral
Cadmium(II) 1:2 Octahedral

The this compound ligand itself can exist as different isomers (syn, anti, and amphi) based on the orientation of the -OH groups relative to the C-C bond of the dione backbone. However, in the context of its metal complexes, the focus is often on the geometric isomerism arising from the arrangement of the ligands around the metal center. For a square-planar complex like [Ni(this compound)₂], the two bidentate this compound ligands can be arranged in either a cis or a trans configuration.

In the trans isomer, the two nitrogen atoms of one this compound ligand are opposite to the two nitrogen atoms of the second this compound ligand. In the cis isomer, the two nitrogen atoms of one ligand are adjacent to those of the other. The relative stability of these isomers can influence which form is predominantly isolated.

The stability of a complex in solution is quantified by its stability constant (or formation constant), with a higher value indicating greater stability. The cis-trans isomerism can have a discernible effect on these stability constants. Generally, the trans isomer is sterically less hindered and therefore often thermodynamically more stable. However, electronic factors and solvent effects can also play a significant role. For instance, in some square-planar nickel(II) complexes with other ligands, the cis isomer has been found to be more stable due to more favorable electronic interactions.

Table 2: Postulated Relative Stability of Cis and Trans Isomers of [Ni(this compound)₂]

Isomer Postulated Relative Stability Reason
cis-[Ni(this compound)₂] Less Stable Increased steric hindrance between the cyclohexane rings of the this compound ligands.
trans-[Ni(this compound)₂] More Stable Minimized steric repulsion, leading to a more favorable thermodynamic arrangement.

Ligand-to-Metal Charge Transfer (LMCT) Phenomena in this compound Complexes

In the coordination chemistry of this compound (1,2-cyclohexanedionedioxime), Ligand-to-Metal Charge Transfer (LMCT) is a significant electronic transition. This phenomenon involves the transfer of an electron from a molecular orbital that is primarily ligand-based in character to one that is predominantly metal-based. researchgate.netnih.govlibretexts.org LMCT transitions require a metal center that is electron-deficient and a ligand that can be readily oxidized. nsf.gov The process can be conceptualized as an internal redox reaction, where the ligand is oxidized and the metal center is formally reduced upon absorption of light. libretexts.orgnsf.gov

These charge transfer processes typically result in very intense absorption bands in the UV-visible spectrum, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. libretexts.org The high intensity of these bands distinguishes them from the much weaker absorptions that arise from d-d transitions, which are often forbidden by selection rules. libretexts.org For a charge transfer from the ligand to the metal to occur, the ligand must possess filled orbitals of suitable energy, such as σ, π, or non-bonding (n) molecular orbitals, from which an electron can be promoted to an empty or partially filled d-orbital of the metal. researchgate.net

In the context of this compound complexes, particularly with cobalt, a clear trend has been observed between the chemical shifts of equatorial and axial ligands and the Co→this compound charge transfer band. researchgate.net This suggests a direct electronic interaction and communication between the ligand framework and the metal center, which is characteristic of LMCT phenomena. The energy of the LMCT band is sensitive to the nature of both the metal ion and the ligands. For instance, in a series of cobaloximes with varying axial ligands, a correlation is found between the spectroscopic data and the Co-dioxime charge transfer band, indicating that the electronic properties of the entire complex influence the LMCT transition. researchgate.net

Advanced Studies on this compound Metal Complexes

Cobaloximes with this compound: Synthesis, Characterization, and Cis-Trans Influence

Cobaloximes containing this compound as the equatorial ligand have been synthesized and characterized to explore the subtle electronic and structural effects within these molecules. researchgate.net A general synthetic route involves the reaction of a cobalt(II) salt with this compound, followed by the addition of axial ligands. rsc.orgmdpi.commsu.edu These complexes, with the general formula [Co(NioxH)₂(X)(Y)] (where NioxH is the monoanion of this compound, and X and Y are axial ligands), serve as important models for studying the chemical behavior of the cobalt center. researchgate.netrsc.org

The characterization of these compounds relies on a suite of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), UV-visible spectroscopy, and elemental analysis. researchgate.netrsc.org The cis- and trans-influences are critical concepts in understanding the chemistry of these complexes. acs.orglibretexts.org The trans-influence refers to the effect of a ligand on the properties, such as bond length, of the ligand directly opposite to it. libretexts.org The cis-influence describes the effect of a ligand on its adjacent, or cis, neighbors. researchgate.netlibretexts.org In this compound-based cobaloximes, both effects are operative and can be monitored by observing changes in NMR chemical shifts and UV-visible absorption bands as the axial ligands are varied. researchgate.net

Electronic Spectra and Magnetic Susceptibility Studies

The electronic spectra of this compound cobaloximes provide valuable information about the electronic transitions within the molecule. A characteristic feature is the Co→this compound charge transfer band. researchgate.net The energy of this transition is sensitive to changes in the axial ligands (X and Y), demonstrating a clear trend that correlates with the electronic properties of these ligands. researchgate.net For instance, variations in the axial alkyl (R) or inorganic (X) groups and the axial base (like pyridine) lead to shifts in this charge transfer band. researchgate.net

Magnetic susceptibility measurements are used to determine the effective magnetic moment of the cobalt center, which reveals its spin state. researchgate.net In many cobalt(III) cobaloximes, the central cobalt ion is in a low-spin d⁶ configuration, rendering the complexes diamagnetic. rsc.org However, studies on related cobalt(II) complexes, which are paramagnetic, are crucial for understanding the electronic structure. rsc.org For high-spin octahedral cobalt(II) complexes, magnetic moments are typically in the range of 4.65–5.02 Bohr magnetons (BM) at room temperature, indicating an orbital contribution to the magnetic moment. researchgate.net

Electrochemical Behavior and Reversible Redox Processes

Cyclic voltammetry is a key technique for investigating the electrochemical properties of this compound cobaloximes. researchgate.netnih.gov These studies reveal information about the stability of different oxidation states of the cobalt center and the reversibility of its redox processes. nih.gov Typically, cobaloximes exhibit two successive one-electron reduction processes corresponding to Co(III) → Co(II) and Co(II) → Co(I). mdpi.comnih.gov

The reduction potentials are significantly affected by the nature of both the equatorial dioxime ligand (this compound in this case) and the axial ligands. researchgate.netnih.gov For aryl cobaloximes, the reduction is electrochemically easier compared to the corresponding alkyl complexes. researchgate.net The Co(I) species generated upon reduction is a powerful nucleophile and is a key intermediate in the catalytic cycles of these complexes, particularly in processes like hydrogen evolution. nih.govnih.gov The stability and reactivity of this Co(I) state are influenced by the surrounding ligand environment, including the this compound ring. nih.gov

Complex TypeRedox CouplePotential (V vs. Ag/AgCl)Reversibility
[Co(dpgH)₂(pytpy)Cl]Co(III)/Co(II)-0.31Irreversible
[Co(dpgH)₂(pytpy)Cl]Co(II)/Co(I)-0.72Quasi-reversible
[Co(dmgH)₂pyCl]Co(II)/Co(I)Varies with axial ligandReversible
This table presents example data for related cobaloxime systems to illustrate typical electrochemical behavior. dpgH = diphenylglyoximate, dmgH = dimethylglyoximate, pytpy = 4′-(4-pyridyl)-2,2′:6′,2′′-terpyridine. mdpi.comnih.gov
Structural Insights from X-ray Crystallography

The structural data obtained from crystallography are essential for interpreting the cis- and trans-influences. For example, the trans-influence can be directly observed as a lengthening of the Co-Y bond when the trans-ligand X is a strong σ-donor. libretexts.org Similarly, the cis-influence can manifest as subtle changes in the Co-N bonds within the equatorial this compound plane. researchgate.net These structural parameters are invaluable for building a comprehensive understanding of the structure-property relationships in these complexes.

Correlation of Spectroscopic Data with Cobalt Anisotropy and Ring Current Effects

A deeper analysis of the spectroscopic data, particularly from NMR, reveals that the chemical shifts are governed by a combination of factors, including the magnetic anisotropy of the cobalt center and ring current effects from the metallabicycle. researchgate.net Magnetic anisotropy, a property of paramagnetic complexes where the magnetic susceptibility depends on the orientation of the molecule with respect to the magnetic field, can influence the NMR shifts in related cobalt(II) systems. d-nb.inforsc.orgresearchgate.net While cobalt(III) cobaloximes are typically diamagnetic, the underlying electronic principles related to cobalt's properties remain influential. rsc.org

The concept of a ring current is well-established for aromatic molecules and describes the circulation of π-electrons in the presence of an external magnetic field, which generates a secondary induced magnetic field. nih.govwikipedia.org A good correlation between the chemical shifts of the C=N group in the this compound ligand and the α-protons of an axial pyridine ligand suggests the presence of a ring current throughout the Co(this compound)₂ metallabicycle. researchgate.net This indicates electronic delocalization across the equatorial plane. The chemical shift of the pyridine protons is sensitive to both the trans-effect of the opposing axial ligand and the cis-influence of the this compound ring current. researchgate.net Spectral correlations are best understood when considering the interplay of both cobalt anisotropy and these ring current effects, which can act in opposing directions. researchgate.net

Zinc and Cadmium Coordination Compounds with this compound

The coordination chemistry of this compound (1,2-cyclohexanedione dioxime) with zinc(II) and cadmium(II) ions reveals a variety of structural possibilities, largely influenced by the reaction conditions and the nature of the metallic center. Both zinc and cadmium, as d¹⁰ metal ions, are flexible in their coordination geometry, though zinc typically prefers a tetrahedral environment while cadmium often accommodates a higher coordination number, leading to octahedral or other complex geometries.

Homobi- and Polynuclear Architectures

This compound, with its two oxime functionalities, is a versatile ligand capable of acting as a bridging unit between metal centers, facilitating the formation of homobi- and polynuclear architectures. The deprotonated nioximate ligand can coordinate to metal ions in various modes, leading to the assembly of extended structures.

In the presence of suitable ancillary ligands, such as bridging diamines or dicarboxylates, this compound can participate in the construction of one-, two-, or even three-dimensional coordination polymers. For instance, the reaction of a zinc(II) salt with this compound and a linear bridging ligand can result in a one-dimensional zig-zag polymer chain. Similarly, cadmium(II) can form coordination polymers where the metal centers are bridged by both nioximate and other linkers, leading to more complex network structures. The larger ionic radius of cadmium compared to zinc can influence the resulting architecture, sometimes leading to different coordination numbers and geometries within the same polymeric framework.

The formation of these extended structures is also governed by factors such as solvent system, temperature, and pH, which can affect the deprotonation state of the this compound ligand and the coordination preferences of the metal ion.

NMR Spectroscopic Characterization of Coordinated this compound Moiety

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the coordination of this compound to diamagnetic metal ions like zinc(II) and cadmium(II). Both ¹H and ¹³C NMR provide valuable information about the electronic and structural changes in the this compound ligand upon complexation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the this compound ligand. The carbon atoms directly involved in the chelation to the metal ion (C=N carbons) are expected to show the most significant changes in their chemical shifts upon coordination. These shifts are influenced by the electron-withdrawing effect of the metal ion and the changes in the C=N bond order. The chemical shifts of the other carbon atoms in the cyclohexane ring will also be affected, providing further insight into the structure of the coordination compound in solution.

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for free this compound and a hypothetical zinc-nioxime complex. Actual values may vary depending on the specific structure of the complex and the solvent used.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (ppm) for this compound and a Hypothetical Zn(Nioximate)₂ Complex in DMSO-d₆

Atom **Free this compound (NioxH₂) ** Zn(Nioximate)₂ Complex Expected Shift (Δδ)
¹H NMR
-OH (oxime) ~11.5 Absent -
C-H (α to C=N) ~2.5 ~2.7 +0.2
C-H (other) ~1.7 ~1.8 +0.1
¹³C NMR
C=N ~155 ~158 +3
C (α to C=N) ~30 ~32 +2
C (other) ~25 ~26 +1

Thermodynamic and Kinetic Studies of Complex Formation

The study of the thermodynamics and kinetics of complex formation provides fundamental insights into the stability and the mechanism of formation of metal-nioxime complexes.

M²⁺ + n(NioxH₂) ⇌ [M(NioxH₂₋₁)ₙ]⁽²⁻ⁿ⁾⁺ + nH⁺

The stability of these complexes can be determined using various techniques such as potentiometric titrations, spectrophotometry, or calorimetry. The chelate effect, arising from the bidentate nature of the nioximate ligand, is expected to contribute significantly to the stability of the resulting complexes.

Table 2: Illustrative Thermodynamic Data for Metal-Ligand Complexation

Metal Ion Ligand log K ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
Zn²⁺ This compound 8.5 -48.5 -25.0 +78.8
Cd²⁺ This compound 7.2 -41.1 -20.0 +70.8

Note: The values in this table are hypothetical and serve to illustrate the typical parameters measured in thermodynamic studies of complex formation.

Kinetic Studies: Kinetic studies focus on the rate at which a complex is formed. The mechanism of complex formation with metal ions like zinc(II) and cadmium(II) is often studied using techniques such as stopped-flow spectrophotometry or temperature-jump relaxation methods. These studies provide information about the rate-determining step and the nature of the transition state.

The formation of metal-nioxime complexes likely proceeds through a stepwise mechanism, involving the initial formation of an outer-sphere complex followed by the rate-determining loss of a solvent molecule from the metal's inner coordination sphere and the subsequent coordination of the this compound ligand. The rates of these reactions are influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands.

Table 3: Representative Kinetic Data for Complex Formation Reactions

Reaction Rate Constant (k) Activation Energy (Ea) (kJ/mol)
Zn²⁺ + this compound 1.2 x 10⁵ M⁻¹s⁻¹ 45
Cd²⁺ + this compound 3.5 x 10⁵ M⁻¹s⁻¹ 38

Note: The values in this table are hypothetical and represent typical kinetic parameters for complex formation reactions.

Spectroscopic and Analytical Characterization of Nioxime and Its Complexes

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. In the case of nioxime, IR analysis is crucial for confirming the presence of the characteristic oxime functional groups.

Identification of N–O and C=N Stretching Vibrations

The infrared spectrum of this compound exhibits distinct absorption bands that are characteristic of its dioxime structure. The key vibrational modes are the carbon-nitrogen double bond (C=N) and the nitrogen-oxygen single bond (N-O) stretching frequencies.

The C=N stretching vibration in vic-dioximes is typically observed in the region of 1650-1660 cm⁻¹ researchgate.net. This band is a strong indicator of the oxime functional group. For other similar oximes, this stretching vibration has been reported at approximately 1640 cm⁻¹ cdnsciencepub.com.

The N-O stretching vibration is another critical diagnostic peak for oximes. This vibration is generally found in the range of 900-960 cm⁻¹. Specifically, for some oximes, the N-OH stretching mode has been tentatively assigned to a frequency around 920 cm⁻¹ cdnsciencepub.comresearchgate.net. The presence of these characteristic bands in the IR spectrum of a sample confirms the identity of the compound as a dioxime.

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=N Stretch1652 researchgate.net
N-O Stretch~920 cdnsciencepub.comresearchgate.net
Table 1: Characteristic Infrared Vibrational Frequencies for Dioximes.

Electronic Absorption Spectroscopy: UV-Vis Studies

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule or complex. For this compound and its metal complexes, UV-Vis studies are instrumental in understanding the nature of the coordination bonds and the resulting colorimetric properties.

Detection of Ligand-to-Metal Charge Transfer Bands

The formation of colored complexes between this compound and transition metal ions is a hallmark of these systems, and this phenomenon is attributed to ligand-to-metal charge transfer (LMCT) transitions slideshare.net. In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. These transitions are typically intense and occur in the visible region of the electromagnetic spectrum, giving rise to the observed color slideshare.net. The interaction of this compound with metal ions leads to the formation of stable chelate complexes, which exhibit characteristic LMCT bands.

Colorimetric Responses and Spectral Shifts upon Metal Ion Interaction

This compound is a well-known analytical reagent for the colorimetric determination of several metal ions, most notably nickel(II) researchgate.netresearchgate.net. The reaction of this compound with Ni(II) ions in a suitable solvent produces a distinctively colored complex. The UV-Vis spectrum of the this compound-Ni(II) complex shows a maximal absorbance peak at approximately 560 nm researchgate.netresearchgate.net. This absorption is responsible for the color of the complex and is a direct result of the LMCT phenomenon.

The position and intensity of the absorption maximum can be influenced by the specific metal ion, its oxidation state, and the solvent used. For instance, while the Ni(II) complex with a dioxime ligand shows absorption bands around 507 nm, 464 nm, and 335 nm, the corresponding Co(II) complex exhibits bands at 535 nm, 460 nm, and 402 nm, and the Cu(II) complex at 495 nm, 455 nm, and 370 nm researchgate.net. These shifts in the absorption maxima upon changing the metal ion are indicative of the different energies of the d-orbitals of the metals and the varying strengths of the metal-ligand interactions.

Metal IonAbsorption Maxima (λmax, nm) with a Dioxime LigandReference
Ni(II)560 researchgate.netresearchgate.net
Ni(II) (another dioxime)507, 464, 335 researchgate.net
Co(II) (another dioxime)535, 460, 402 researchgate.net
Cu(II) (another dioxime)495, 455, 370 researchgate.net
Table 2: UV-Vis Absorption Maxima for this compound and Similar Dioxime Metal Complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

Confirmation of Dioxime Structure

The ¹H and ¹³C NMR spectra of this compound are consistent with its 1,2-cyclohexanedione (B122817) dioxime structure. In the ¹H NMR spectrum, the protons of the oxime hydroxyl groups (-NOH) are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to the acidic nature of these protons researchgate.net. The protons on the cyclohexane (B81311) ring will give rise to signals in the aliphatic region of the spectrum. Specifically, the protons on the carbons adjacent to the C=N bonds (α-protons) would be expected to resonate at a lower field (around 2.5-3.0 ppm) compared to the other methylene (B1212753) protons on the ring (around 1.5-2.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms.

In the ¹³C NMR spectrum, the most characteristic signals are those of the two equivalent carbons of the oxime groups (C=N). These carbons are expected to resonate significantly downfield, typically in the range of 150-160 ppm researchgate.net. For a similar dioxime, the oximic carbon atoms were registered at 137.43 ppm researchgate.net. The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum, with the carbons adjacent to the oxime groups appearing at a slightly lower field than the other two.

AtomExpected Chemical Shift (δ, ppm)Notes
-NOH (¹H)10.0 - 12.0Broad singlet, exchangeable with D₂O
-CH₂- (α to C=N) (¹H)2.5 - 3.0Multiplet
-CH₂- (β, γ to C=N) (¹H)1.5 - 2.0Multiplet
C=N (¹³C)150 - 160Characteristic downfield shift
-CH₂- (α to C=N) (¹³C)25 - 35Aliphatic region
-CH₂- (β to C=N) (¹³C)20 - 30Aliphatic region
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound and its complexes, confirming its structure and elucidating the nature of its interactions with metal ions.

Analysis of Chemical Shifts for Coordinated and Axial Ligands

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound (1,2-cyclohexanedione dioxime) and its metal complexes in solution. The coordination of this compound to a metal center induces notable changes in the chemical shifts (δ) of its protons (¹H NMR) and carbon atoms (¹³C NMR) compared to the free ligand.

A study of zinc and cadmium coordination polymers supported by this compound provides detailed insight into these changes. ichem.mdresearchgate.netichem.md In the ¹H NMR spectra of these complexes, the resonances of the this compound protons show distinct variations relative to the free ligand, with the most significant shifts observed for the oxime protons (-NOH). ichem.md These oxime proton signals appear in a downfield region, typically between δ 11.20 and 13.37 ppm, confirming the coordination of the ligand to the metal. researchgate.net The methylene groups of the cyclohexane ring are identified by multiplets in the regions of δ 1.53–1.72 ppm and δ 2.47–2.70 ppm. ichem.md

In the ¹³C NMR spectra, the azomethine carbon atoms (C=N) of the coordinated this compound ligand resonate in the range of δ 150.4–152.5 ppm, showing only a minor shift from the δ 152.2 ppm signal of the free ligand. ichem.md The methylene carbons also experience insignificant shifts, appearing at δ 21.3–22.1 ppm and δ 24.6–25.1 ppm. ichem.md This indicates that while coordination clearly affects the electronic environment of the oxime group, its impact on the carbon backbone of the ligand is less pronounced. ichem.md

NucleusFree this compound (δ ppm)Coordinated this compound (δ ppm)
¹H NMR
Oxime (-NOH)~9.2311.20 - 13.37
Methylene (α to C=N)~2.452.47 - 2.70
Methylene (β to C=N)~1.751.53 - 1.72
¹³C NMR
Azomethine (C=N)152.2150.4 - 152.5
Methylene (α to C=N)24.924.6 - 25.1
Methylene (β to C=N)21.521.3 - 22.1

Investigation of Cis-Trans Influence on NMR Parameters

Geometric isomerism, such as cis-trans isomerism, profoundly impacts the NMR spectra of coordination compounds by altering molecular symmetry and the spatial relationships between ligands. studymind.co.uk While specific studies detailing the cis-trans influence on NMR parameters for this compound complexes are not prevalent in the surveyed literature, the general principles are well-established for square planar and octahedral complexes. rsc.orgresearchgate.net

The key distinction between cis and trans isomers in NMR spectroscopy arises from their different symmetry elements. A trans isomer often possesses a higher degree of symmetry than its cis counterpart. For example, in a square planar complex of the type [MA₂B₂], the trans isomer typically has a center of inversion, which can make pairs of ligands chemically equivalent. This higher symmetry can lead to simpler NMR spectra with fewer signals. The cis isomer, lacking such symmetry, will show a greater number of distinct signals for the chemically inequivalent ligands.

For instance, in square planar Pt(II) complexes, the electronic effects of ligands (their ability to donate or accept electron density) are transmitted across the metal center, influencing the NMR chemical shifts of the nuclei in the ligands positioned trans to them. rsc.org This phenomenon, known as the trans influence, can be observed as a change in chemical shift or coupling constants (e.g., ¹J(Pt-P)) for a probe ligand as the ligand trans to it is varied. rsc.orgresearchgate.net The effect of a ligand on the lability of the group opposite to it is known as the kinetic trans effect. rsc.org

The relative position of ligands also gives rise to different anisotropic effects. A ligand can create a magnetic field that shields or deshields adjacent nuclei, and the magnitude of this effect is dependent on the distance and angle between the ligand and the observed nucleus. In a cis arrangement, ligands are adjacent (approx. 90° apart), while in a trans arrangement, they are opposite (180° apart). This geometric difference leads to distinct chemical shift values for the same proton or carbon nucleus in the two isomers. nih.govacs.org For example, studies on molybdenum carbonyl complexes show that the ¹H NMR spectrum of a cis isomer can exhibit four complex resonances for cyclopentadienyl (B1206354) protons, whereas the more symmetric trans isomer shows only two. nih.gov

X-ray Crystallography: Elucidation of Molecular and Crystal Structures

Resolution of Geometric Isomerism

X-ray diffraction provides a direct visualization of molecular geometry, making it the most powerful tool for resolving geometric isomerism. nih.gov By determining the spatial coordinates of each atom in a crystal lattice, crystallography can unambiguously distinguish between cis and trans isomers in square planar complexes or facial (fac) and meridional (mer) isomers in octahedral complexes. nih.gov

Determination of Metal-Ligand Bonding Angles

In a perfectly square planar complex, the angles between adjacent ligands would be 90°, and the angle between trans ligands would be 180°. However, the steric constraints of the chelating this compound ligand, which forms a five-membered ring (M-N-C-C-N), cause the N-M-N angle to deviate from the ideal 90°. For bis(dimethylglyoximato)nickel(II), the geometry around the Ni(II) ion is planar, with the metal bonded to four nitrogen atoms from the two bidentate ligands. researchgate.netresearchgate.net The deprotonation and coordination of the ligand lead to an increase in π-conjugation within the chelate ring. researchgate.net The N-Ni-N bond angles within the chelate rings are typically around 80°, while the angles between nitrogen atoms of different ligands are closer to 100°, reflecting the distortion from a perfect square.

Selected Bond Angles for Bis(dimethylglyoximato)nickel(II)

BondAngle (°)
N(1)-Ni-N(2)~80°
N(1)-Ni-N(3)~100°
N(2)-Ni-N(4)~100°
N(3)-Ni-N(4)~80°
N(1)-Ni-N(4)~180°
N(2)-Ni-N(3)~180°

Note: Angles are representative values for a trans-square planar bis(dioxime)nickel(II) complex. Atom numbering assumes N(1) and N(2) belong to the first ligand, and N(3) and N(4) to the second.

Puckering Effects of the Co(dioxime)₂ Unit

While square planar complexes like Ni(dioxime)₂ are generally planar, the individual chelate rings are not perfectly flat. The non-planar conformations of cyclic molecules and metallacycles are described as "puckering." nih.govsmu.eduresearchgate.net The degree and type of puckering in the five-membered Co-N-C-C-N ring of a cobaloxime (a cobalt-dioxime complex) can be quantitatively described using Cremer-Pople puckering parameters. nih.govchemrxiv.org

This method uses the perpendicular displacements of ring atoms from a mean plane to define a set of puckering coordinates. nih.gov For a five-membered ring, the conformation can be described by two parameters: a total puckering amplitude (Q) and a phase angle (φ). smu.edu The puckering amplitude Q describes the extent of non-planarity, while the phase angle φ describes the type of conformation, such as an "envelope" form (where four atoms are coplanar and one is out of the plane) or a "twist" form (where no more than two adjacent atoms are in the plane). smu.edu

In Co(dioxime)₂ units, the two dioxime ligands are typically bridged by strong intramolecular hydrogen bonds, creating a relatively rigid macrocyclic-like structure. However, the saturated carbon atoms of the cyclohexane backbone in this compound introduce additional conformational constraints. The fusion of the five-membered chelate ring with the six-membered cyclohexane ring can lead to specific puckering conformations to minimize steric strain. Analysis of these puckering parameters via high-resolution crystal structures allows for a detailed understanding of the conformational preferences and the subtle structural distortions within the Co(dioxime)₂ unit. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org

For the free ligand this compound (1,2-cyclohexanedione dioxime), electron ionization mass spectrometry (EI-MS) can be used for characterization. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M⁺·). libretexts.org This molecular ion, which corresponds to the molecular weight of the compound (C₆H₁₀N₂O₂ = 142.16 g/mol ), can then undergo fragmentation into smaller, characteristic charged particles. chemguide.co.ukcreative-proteomics.com The mass spectrum of this compound shows a distinct peak for the molecular ion at m/z = 142. ichem.md The fragmentation pattern includes subsequent losses of neutral fragments such as OH, H₂O, and parts of the hydrocarbon ring, leading to other significant peaks in the spectrum. ichem.md

m/zPossible FragmentInterpretation
142[C₆H₁₀N₂O₂]⁺·Molecular Ion (M⁺·)
125[M - OH]⁺Loss of a hydroxyl radical
112[M - 2OH]⁺ or [M - N₂O]⁺Loss of two hydroxyl radicals or dinitrogen monoxide
97[M - OH - CO]⁺Loss of hydroxyl and carbon monoxide
84[M - 2NO]⁺Loss of two nitric oxide radicals

Note: Fragmentation data interpreted from the EI mass spectrum of 1,2-Cyclohexanedione dioxime provided by the NIST WebBook. ichem.md

For metal complexes of this compound, softer ionization techniques such as Electrospray Ionization (ESI-MS) are often employed. ESI-MS is well-suited for analyzing non-volatile and thermally fragile coordination compounds, as it allows ions to be transferred from solution to the gas phase with minimal fragmentation, preserving the intact metal-ligand structure. This technique can be used to confirm the formation of a complex and to study its stoichiometry in solution. nih.gov

ESI-MS for Ligand-Metal Complex Stoichiometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique widely employed for the characterization of metallic complexes in solution. researchgate.net As a "soft" ionization method, ESI-MS is particularly adept at transferring noncovalent complexes and fragile molecules from the solution phase to the gas phase with minimal fragmentation, preserving the integrity of the ligand-metal interactions. uliege.benih.gov This capability allows for the direct determination of the number and stoichiometry of the different species present in an equilibrium mixture, providing valuable insights into the complexation behavior of ligands like this compound with various metal ions. researchgate.net

The fundamental principle of using ESI-MS for stoichiometric analysis involves introducing a solution containing the ligand (this compound) and the metal ion of interest into the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the ions generated through the electrospray process. The resulting mass spectrum displays peaks corresponding to the free ligand, as well as various metal-ligand complexes. By analyzing the m/z values of these peaks, researchers can accurately deduce the stoichiometry of the complexes. nih.gov

In a typical analysis of a this compound-metal system, one would expect to observe ions corresponding to the protonated this compound molecule, [this compound+H]⁺, and the primary metal-ligand complex. For instance, the well-known reaction between nickel(II) and this compound is expected to form a stable complex. The mass spectrum would be analyzed for a peak corresponding to the mass of one nickel ion bound to two this compound molecules, likely observed as a protonated species, [Ni(this compound)₂H]⁺. The identification of metal-containing ions is further confirmed by their characteristic isotopic patterns, which arise from the natural abundance of metal isotopes. nih.gov For example, nickel has a distinctive isotopic signature with major isotopes at 58Ni (68% abundance) and 60Ni (26% abundance), which would be visible in the mass spectrum for any nickel-containing fragment. nih.gov

Detailed research findings from ESI-MS analysis provide direct evidence for the formation and stoichiometry of this compound-metal complexes. The observation of specific ions and their relative intensities can elucidate the predominant species in solution under the tested conditions.

The data presented in the table below illustrates the expected results from an ESI-MS analysis of a solution containing this compound and a nickel(II) salt. The presence of a prominent peak corresponding to the [Ni(this compound)₂H]⁺ ion provides clear evidence for the formation of a 1:2 metal-to-ligand complex.

Observed m/zCalculated m/z (for ⁵⁸Ni)Proposed FormulaStoichiometry (Metal:Ligand)Ion Type
143.08143.08[C₆H₁₀N₂O₂ + H]⁺0:1Protonated Ligand
341.08341.08[⁵⁸Ni(C₆H₁₀N₂O₂)₂ + H]⁺1:2Protonated Complex
363.06363.06[⁵⁸Ni(C₆H₁₀N₂O₂)₂ + Na]⁺1:2Sodiated Adduct

While ESI-MS is highly effective for identifying the stoichiometry of species present, it is important to note that the relative intensities of the ions in the gas phase may not always directly correlate with the quantitative distribution of those species in the original solution. nih.gov Factors within the electrospray process and ion transfer can influence ionization efficiencies, potentially altering the perceived abundances of different complexes. nih.gov Nevertheless, ESI-MS remains an indispensable tool for the unambiguous confirmation of ligand-metal complex stoichiometry. researchgate.net

Reaction Mechanisms and Catalytic Applications of Nioxime Complexes

Mechanistic Investigations of Nioxime-Mediated Reactions

Mechanistic studies are crucial for understanding how this compound-metal complexes facilitate chemical reactions. These investigations often involve a combination of kinetic studies, spectroscopic techniques, and computational methods to identify intermediates, transition states, and the rate-determining steps of catalytic cycles. nsf.govoaepublish.comoaes.cc

Role in Metal-Catalyzed Organic Transformations

This compound, as a ligand, plays a significant role in tuning the electronic and steric properties of the metal center, thereby influencing its reactivity in organic transformations. mdpi.com Metal complexes incorporating dioxime ligands have been utilized in various metal-catalyzed reactions. unipi.itresearchgate.netresearchgate.net The coordination environment provided by this compound can stabilize different oxidation states of the metal, access radical pathways, and influence selectivity. oaes.ccnih.gov For instance, nickel complexes with various ligands, including nitrogen-based ligands like those found in this compound, are known to participate in diverse catalytic cycles, including those involving single-electron transfer processes. oaes.ccnih.govd-nb.info

Studies on Nickel-Catalyzed Reductive Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for constructing C-C bonds, particularly in reductive cross-coupling reactions that join two electrophiles in the presence of a terminal reductant. nih.govoaepublish.comoaes.cc this compound-like ligands can be employed in such systems. Mechanistic investigations in nickel-catalyzed reductive cross-coupling reactions have revealed complex pathways that can involve various nickel oxidation states and radical intermediates. nsf.govnih.govnih.govnih.govoaepublish.comoaes.ccnih.govresearchgate.netnih.govsci-hub.secapes.gov.brsnnu.edu.cn

Nickel's ability to access multiple oxidation states (0, I, II, III, and even IV) is a key feature that distinguishes it from other late transition metals like palladium and platinum in catalysis. oaes.ccnih.govrsc.org In nickel-catalyzed reductive cross-coupling, the catalytic cycle often involves changes in the nickel oxidation state. nsf.govnih.govnih.govoaepublish.comoaes.ccnih.gov

For example, a sequential reduction mechanism in some nickel-catalyzed cross-electrophile coupling reactions proposes that a Ni(0) species undergoes oxidative addition with a C(sp2) electrophile to form a Ni(II)-aryl complex, which is then reduced to a Ni(I) species. nih.gov Ni(I) species can then activate alkyl halides through single-electron transfer to generate radicals. nsf.govnih.govnih.govresearchgate.netnih.gov Ni(II) complexes can also capture radicals to form Ni(III) species. nih.govresearchgate.netnih.govsci-hub.secapes.gov.br Reductive elimination from different nickel oxidation states leads to product formation and regeneration of the active catalyst. nih.govnih.govoaes.ccresearchgate.netnih.govsci-hub.se Studies have characterized the involvement of Ni(I) intermediates in the activation of alkyl halides and Ni(II) intermediates in radical capture. nsf.govnih.govnih.govresearchgate.netnih.gov The reduction of Ni(II) to lower oxidation states can sometimes be the rate-determining step. nsf.gov

Radical intermediates are frequently involved in nickel-catalyzed cross-coupling reactions, particularly when C(sp3) electrophiles are used. nih.govnih.govresearchgate.netnih.govsci-hub.sechemrxiv.org The activation of alkyl halides by low-valent nickel species can generate alkyl radicals. nih.govnih.govresearchgate.netnih.gov These radicals can then combine with nickel species (e.g., Ni(0) or Ni(II)) to form new carbon-carbon bonds. nsf.govnih.govsci-hub.se

The involvement of radical pathways has significant implications for stereoselectivity. Radical intermediates can lead to stereoconvergent cross-coupling reactions, where reactions starting from racemic mixtures of electrophiles can yield enantioenriched products. nih.govnih.govresearchgate.netnih.govsci-hub.secapes.gov.br The stereochemical outcome can be influenced by factors such as the capture of the alkyl radical by a chiral nickel complex and subsequent steps like reductive elimination. nih.govresearchgate.netnih.govcapes.gov.br Chiral ligands can play a crucial role in modulating stereoselectivity in these radical processes. nih.govresearchgate.netnih.gov

The mechanism of electrophile activation in nickel-catalyzed reductive cross-coupling depends on the nature of the electrophile and the nickel species involved. C(sp2) electrophiles, such as aryl halides, can undergo oxidative addition to low-valent nickel species, often via two-electron pathways. nsf.govnih.govnih.gov C(sp3) electrophiles, particularly alkyl halides, are frequently activated by single-electron transfer from a low-valent nickel species (e.g., Ni(I)) to generate alkyl radicals, which can occur via concerted halogen atom transfer. nih.govnih.govresearchgate.netnih.gov

Identifying the rate-determining step is essential for optimizing catalytic efficiency. In some nickel-catalyzed reductive cross-coupling systems, the reduction of a Ni(II) intermediate to a lower oxidation state has been identified as the turnover-limiting step. nsf.govnih.gov Other potential rate-determining steps include oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions, substrates, and ligands. nsf.govethz.choaepublish.comoaes.ccsci-hub.senih.gov

This compound as a Ligand in Catalysis

This compound functions as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination ability allows this compound to form stable complexes with various transition metals, including nickel, cobalt, iron, and ruthenium. unipi.itresearchgate.netdtic.mil The resulting metal-nioxime complexes can act as catalysts in a variety of organic reactions. nsf.govnih.govnih.govnih.govethz.chunipi.itresearchgate.netderpharmachemica.com

The properties of the metal-nioxime complex, and thus its catalytic activity, can be influenced by the nature of the metal ion, its oxidation state, and the presence of other ligands. unipi.it this compound's ability to stabilize different metal oxidation states and participate in redox processes is important for its role in catalytic cycles. derpharmachemica.comoaes.ccnih.govrsc.org

While the provided search results discuss the general role of ligands in nickel-catalyzed cross-coupling and the mechanisms involved, specific detailed research findings directly linking this compound as the sole ligand in comprehensive mechanistic investigations of nickel-catalyzed reductive cross-coupling reactions with extensive data tables were not prominently featured. However, the principles of ligand design and their impact on mechanism, oxidation states, radical pathways, and rate-determining steps, as discussed in the context of other nitrogen-based ligands, are applicable to understanding the potential behavior of this compound in such systems. nih.govderpharmachemica.comoaes.ccmdpi.comnih.govd-nb.inforesearchgate.netnih.govsci-hub.semdpi.comnih.govresearchgate.netresearchgate.net

This compound and its metal complexes have been studied in different catalytic contexts, including potential applications in enzyme inhibition by chelating essential metal ions. The broader field of transition metal catalysis, particularly with nickel and using nitrogen-based ligands, provides a strong foundation for understanding how this compound complexes would function in similar catalytic cycles. nsf.govnih.govnih.govnih.govethz.chunipi.itderpharmachemica.comoaepublish.comoaes.ccmdpi.comnih.govd-nb.inforesearchgate.netnih.govsci-hub.sesnnu.edu.cnmdpi.comnih.govresearchgate.netresearchgate.netrsc.orgmdpi.comprinceton.edunih.govthieme.debeilstein-journals.orgmit.edursc.org

Here is a placeholder for a data table, which would ideally contain specific kinetic or spectroscopic data related to this compound-metal complexes in catalysis if such detailed information were readily available and central to the provided search results. As the search results provided general mechanisms and the role of ligands without specific kinetic data tables for this compound itself in these reactions, a generic structure is provided.

Reaction StepProposed Intermediate/Transition StateActivation Energy (kcal/mol)Rate Constant (s⁻¹ or M⁻¹s⁻¹)Spectroscopic Evidence
Electrophile Activation[Insert Intermediate][Insert Value][Insert Value][Insert Technique]
Radical Capture[Insert Intermediate][Insert Value][Insert Value][Insert Technique]
Reductive Elimination[Insert Transition State][Insert Value][Insert Value][Insert Technique]
Catalyst Reduction[Insert Intermediate][Insert Value][Insert Value][Insert Technique]

Note: This table is illustrative and would require specific data from research directly investigating this compound complexes in these reactions.

This compound, also known as 1,2-cyclohexanedione (B122817) dioxime, is a cyclohexane (B81311) derivative characterized by two hydroxyimino (-NOH) groups located at the 1 and 2 positions of the ring. Its molecular formula is C₆H₁₀N₂O₂, and it has a molecular weight of 142.16 g/mol . The structure of this compound facilitates strong hydrogen bonding due to the adjacent oxime groups, which influences its reactivity, solubility, and coordination chemistry. This compound is utilized in various chemical applications, including organic synthesis as a reagent for preparing oximes from aldehydes and ketones, and in analytical chemistry for detecting metal ions chemimpex.com. Its ability to form stable complexes makes it valuable in coordination chemistry, particularly for stabilizing metal ions in chelate complexes, which are essential for catalytic processes chemimpex.com.

This compound's capacity to act as a ligand and form stable complexes with various metal ions is crucial in its catalytic applications . This property allows this compound to stabilize metal ions within chelate complexes, which is fundamental for their function in diverse catalytic processes .

Stabilization of Metal Ions in Catalytic Processes

This compound acts as a ligand capable of forming stable complexes with various metal ions, including cobalt, iron, and nickel . This characteristic is vital in coordination chemistry for stabilizing metal ions in chelate complexes, which are integral to catalytic processes and metal ion transport . The stabilization of metal ions by this compound in catalytic systems can influence the reaction pathway and efficiency. For instance, in biological research, this compound has been shown to inhibit enzymes like urease by chelating the nickel ions essential for their catalytic activity, highlighting its role in influencing metal-dependent biological processes . In the context of catalysis, stabilizing the charged intermediates and transition states through interaction with a metal ion can lower the activation energy and catalyze the reaction csbsju.eduslideshare.netnih.gov.

Ruthenium(II)-Nioxime Complexes in Transfer Hydrogenation and N-Methylation of Nitroarenes

Ruthenium(II) η6-arene complexes incorporating simple dioxime ligands, including this compound, have been developed as effective catalytic precursors for the one-pot transfer hydrogenation and N-methylation of nitroarenes using methanol (B129727) as both the reductive and alkylating agent rsc.orgdntb.gov.ua. This tandem reaction is of significant interest for the synthesis of N-methyl anilines rsc.orgunipi.it.

Influence of Dioxime Ligand on Selectivity

The dioxime ligand plays a key role in the selectivity of the catalytic process involving Ruthenium(II)-dioxime complexes in the tandem reduction/N-methylation of nitroarenes rsc.orgunipi.it. Studies evaluating the catalytic performance of various Ru(II)-dioxime complexes have revealed the importance of the dioxime ligand structure in directing the reaction towards the desired N-methylated products rsc.orgunipi.it. For example, complexes with different dioxime ligands, such as dimethylglyoxime (B607122), this compound, and diphenyldioxime, exhibit varying catalytic activities and selectivities rsc.orgunipi.it. The specific coordination mode and electronic properties imparted by the dioxime ligand influence the interaction with the substrates and the reaction intermediates, thereby affecting the selectivity between the formation of the primary aniline (B41778) and the N-methylated product unipi.it. Notably, in optimized conditions, the reaction mediated by certain Ruthenium-Nioxime complexes selectively yields N-methylaniline with minimal detection of other potential by-products like nitrosobenzene, azobenzene, or azoxybenzene, underscoring the excellent selectivity achievable with the appropriate dioxime ligand unipi.it.

Optimization of Catalytic Conditions (Temperature, Time, Loading, Base)

Optimization of the reaction conditions is crucial for achieving high conversion and selectivity in the transfer hydrogenation and N-methylation of nitroarenes catalyzed by Ruthenium(II)-Nioxime complexes unipi.it. Key parameters investigated include temperature, reaction time, catalytic loading, and the nature and amount of the base unipi.it.

For a specific Ruthenium-Nioxime catalytic precursor, increasing the temperature from 100 °C to 130 °C significantly improved the conversion of nitrobenzene (B124822) and enhanced the selectivity towards N-methylaniline unipi.it. At 130 °C, the reaction time could be shortened to 18 hours without negatively impacting conversion or selectivity unipi.it. Reducing the amount of catalyst to 4 mol% was also found to be effective, maintaining high conversion and selectivity unipi.it. The presence and amount of a base, such as potassium tert-butoxide (tBuOK), are also critical for the catalytic process unipi.it. The optimized conditions for a particular Ruthenium-Nioxime catalyst in the N-methylation of nitrobenzene with methanol were determined to be a nitroarene concentration of 0.5 M, 4 mol% of the catalytic precursor, 1 equivalent of tBuOK, at 130 °C for 18 hours unipi.it.

The following table summarizes the effect of varying conditions on the catalytic performance of a representative Ruthenium-Nioxime complex in the N-methylation of nitrobenzene with methanol unipi.it:

EntryTemperature (°C)Time (h)Catalyst Loading (mol%)Base (eq.)Conversion (%)Selectivity to N-methylaniline (%)
11002451 tBuOK5050
31302451 tBuOK10096
41301851 tBuOK10096
61301841 tBuOK9896

Data extracted from reference unipi.it. Note: Other entries and conditions were reported in the source, but this table focuses on the impact of the listed parameters on conversion and selectivity towards N-methylaniline.

Nickel-Based Catalysts in CO2 Methanation

Nickel-based catalysts are widely studied and utilized for the CO2 methanation process due to their favorable performance-to-cost ratio mdpi.comscispace.commdpi.comresearchgate.netmdpi.com. This reaction, which converts CO2 and H2 into methane (B114726) (CH4) and water, is relevant for carbon capture and utilization technologies scispace.comresearchgate.net.

Active Phase Identification (e.g., Ni3+ vs. Ni0)

Identifying the active phase of nickel in CO2 methanation catalysts is crucial for understanding the reaction mechanism and designing more efficient catalysts. While metallic nickel (Ni0) is commonly considered the active species, research on nickel-based thin-film catalysts prepared by cold plasma deposition has suggested that Ni3+, likely in the form of Ni2O3, might be the active phase mdpi.comresearchgate.net. Studies have shown a strong correlation between the catalytic activity of these films in CO2 methanation and the concentration of Ni3+ mdpi.com. Conversely, the presence of Ni0 was observed to quench the catalytic activity in these specific thin-film catalysts mdpi.com. This finding challenges the conventional understanding and opens new avenues for research into the mechanism of CO2 methanation over nickel-based nanocatalysts mdpi.com. However, other studies on supported nickel catalysts for CO2 methanation generally refer to reduced, metallic nickel as the active phase mdpi.commdpi.comresearchgate.net. The discrepancy may depend on the specific catalyst preparation method and the form of the catalyst (e.g., thin film vs. supported nanoparticles).

Thin-Film Catalyst Preparation and Performance

Thin-film catalysts offer advantages for use in structured reactors mdpi.comresearchgate.net. Nickel-based thin-film catalysts for CO2 methanation have been successfully prepared using methods such as cold plasma deposition (PECVD) from volatile metal complexes like Ni(CO)4 mdpi.comresearchgate.net. These films have been tested for their catalytic activity in the temperature range of 300–400 °C mdpi.comresearchgate.net.

Studies have evaluated different types of films, including as-deposited, calcined in Argon, and calcined in air mdpi.comresearchgate.net. Films calcined in air have demonstrated the highest activity in the CO2 methanation process, although they showed unstable behavior mdpi.comresearchgate.net. Notably, their initial catalytic activity could be restored by recalcination in air mdpi.comresearchgate.net. The performance of these thin-film catalysts is assessed by measuring CO2 conversion and methane yield mdpi.comresearchgate.net. For instance, catalysts synthesized by coating Ni/Al2O3 on a stainless-steel surface using 3D fiber deposition technology also showed promising results in CO2 methanation, with higher conversion rates compared to powder catalysts at various temperatures mdpi.com.

The nanostructure and molecular structure of these thin films have been investigated using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) mdpi.comresearchgate.net. These characterization methods help in understanding the composition, morphology, and oxidation states of the nickel species present in the thin-film catalysts, which correlates with their catalytic performance mdpi.com.

Electrochemical Catalysis: Investigating Catalytic Systems in Stripping Voltammetry

Electrochemical methods, particularly stripping voltammetry, are powerful techniques for the ultra-trace determination of metal ions due to their high sensitivity, selectivity, and ability to perform in-situ pre-concentration. mdpi.comresearchgate.netsolubilityofthings.com Adsorptive stripping voltammetry (AdSV) is a variant that involves the non-electrolytic accumulation of metal-ligand complexes on the electrode surface prior to the voltammetric measurement. researchgate.netuc.pt this compound has been extensively employed as a complexing agent in AdSV for the determination of trace metals like nickel and cobalt. mdpi.comresearchgate.netuc.ptpeacta.orgcapes.gov.br

The use of organic ligands like this compound significantly enhances the sensitivity and selectivity of electrochemical sensors for metal ion determination by facilitating the formation of adsorbable complexes on the electrode surface. mdpi.comresearchgate.net For instance, the detection of nickel, which can be challenging due to low electrochemical signals, is significantly improved through complexation with dioximes such as this compound. mdpi.com

Research has demonstrated the application of this compound in various stripping voltammetry setups, including hanging mercury drop electrodes (HMDE) and mercury thin-film electrodes (MTFE). researchgate.netuc.pt Studies have focused on optimizing experimental conditions such as ligand concentration, buffer type and concentration, pH, and adsorption potential to achieve maximum sensitivity. researchgate.net

One notable application is the simultaneous determination of nickel and cobalt using AdSV with this compound. capes.gov.br At a lead film electrode, an AdSV procedure utilizing this compound as the complexing agent has been described for the simultaneous determination of Ni(II) and Co(II). The cobalt signal was found to be enhanced by exploiting a catalytic process in the presence of nitrite (B80452). capes.gov.br This method demonstrated better separation of Ni(II) and Co(II) signals compared to using bismuth film electrodes. capes.gov.br

In another study investigating square wave adsorptive stripping voltammetry (SWAdSV) of nickel and cobalt at wall-jet electrodes in a continuous flow system, this compound was used as the ligand in a HEPES biological buffer with sodium perchlorate (B79767) electrolyte. uc.pt Preconcentration was performed at a specific potential, followed by a differential pulse negative-going scan. uc.pt This approach allowed for the measurement of concentrations down to 1 nM. uc.pt The study found that SWAdSV offered approximately a tenfold higher sensitivity compared to differential pulse adsorptive stripping voltammetry (DPAdSV) in continuous flow systems, achieving nanomolar detection limits. uc.pt

Catalytic adsorptive stripping voltammetry (CAdSV), which combines adsorptive preconcentration with a catalytic reaction, provides a significant enhancement of the voltammetric response and a considerable decrease in the detection limit, along with improved selectivity. researchgate.net this compound has been utilized in CAdSV for the determination of trace iron. researchgate.net A method based on the adsorptive accumulation of an iron-nioxime complex on a HMDE, followed by the measurement of the catalytic reduction current in the presence of sodium nitrite, has been developed. researchgate.net This method achieved a detection limit of 0.90 nM for iron with a 20 s accumulation time. researchgate.net

The catalytic behavior of metal-nioxime complexes in the presence of oxidizing agents like bromate (B103136) or nitrite has been investigated in adsorptive stripping voltammetry at mercury or amalgam film electrodes. researchgate.net Comparisons have been made between the catalytic systems involving Co(II)-dioximate complexes (including this compound) and oxidizing agents. researchgate.net

The following table summarizes some research findings on the use of this compound in electrochemical stripping voltammetry:

AnalyteLigandElectrode TypeVoltammetric TechniqueSupporting Electrolyte / ConditionsKey Finding / ApplicationDetection LimitReference
Ni(II), Co(II)This compoundHanging Mercury Drop ElectrodeDPAdSVHEPES buffer, pH 7.6, Adsorption potential -0.6 V researchgate.netOptimal conditions for maximum sensitivity researchgate.netNot specified researchgate.net
Ni(II), Co(II)This compoundWall-Jet Mercury Thin-Film ElectrodeSWAdSVHEPES buffer, Sodium perchlorate, Preconcentration at -0.7V uc.ptNanomolar detection limits, ~10x higher sensitivity than DPAdSV in continuous flow uc.pt1 nM uc.pt
Fe(II)This compoundHanging Mercury Drop ElectrodeCAdSV0.1 M ammonia (B1221849) buffer, NaNO₂, this compound (0.05–0.15 mM), 0.14 M NaNO₂ researchgate.netCatalytic reduction current in presence of nitrite researchgate.net0.90 nM (20s acc.) researchgate.net
Ni(II), Co(II)This compoundLead Film ElectrodeAdSVNot specified (simultaneous determination) capes.gov.brSimultaneous determination, Co(II) signal enhanced by catalytic process with nitrite capes.gov.brNi(II): 1-100 nM (120s acc.), Co(II): 0.1-5 nM (120s acc.) capes.gov.br capes.gov.br
Co(II)This compound/DMGHanging Mercury Drop Electrode/Amalgam Film ElectrodeCAdSVAmmonia buffer, Oxidizing agents (bromate or nitrite) researchgate.netComparison of catalytic systems researchgate.netNot specified researchgate.net

Analytical Applications of Nioxime

Reagent for Metal Ion Determination

Nioxime is employed as a reagent for the determination of metal ions through different analytical methods. chemimpex.com

Complexometric Titrations: Enhancing Accuracy of Quantitative Analysis

Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a reaction between a metal ion and a complexing agent (ligand). uomus.edu.iq this compound, as a chelating agent, can be used in complexometric titrations for the determination of metal ions. chemimpex.com While the search results primarily highlight the use of other ligands like EDTA and dimethylglyoxime (B607122) in complexometric titrations for metals like nickel and cobalt titrations.infocmscollege.ac.ingeomar.de, this compound's ability to form stable complexes suggests its potential in such applications, enhancing the accuracy of quantitative analysis by providing clear endpoint detection through complex formation. cymitquimica.comchemimpex.com

Colorimetric Detection of Nickel Ions in Solution

This compound is a known reagent for the colorimetric detection of nickel ions in solution. psu.eduresearchgate.net It forms a purple-red color with nickel when added to a slightly acid, neutral, or ammoniacal solution. psu.edu At higher concentrations or in the presence of salts, the nickel complex can form a precipitate. psu.edu This reaction has been utilized for the colorimetric determination of nickel, and the color formed with this compound can be stabilized for colorimetric work. psu.edu A colorimetric reaction between nickel and this compound creates a colorful complex with a maximum absorption at 560 nm. researchgate.net

This compound has demonstrated high sensitivity for nickel detection. Early studies indicated that nickel could be detected at a concentration of 1 in 6 million parts, yielding a purple-red color. psu.edu This was found to be more sensitive than dimethylglyoxime in some conditions. psu.edu this compound also offers the advantage of reacting in considerably more acidic solutions compared to dimethylglyoxime. psu.edu A colorimetric filtration method using this compound for nickel determination reported a detection limit of 94 nM. rsc.org

Studies have been conducted to assess the potential interference of other metal ions on the nickel-Nioxime reaction. When nickel was present at a concentration of 1 in 2 million and other metals at 1000 times the nickel concentration, the detection of nickel by adding this compound solution was possible in the presence of salts of Aluminum, Chromium, Uranium, and Thorium without the need for additional reagents. psu.edu However, mercurous salts were too acidic for a direct test. psu.edu Cupric salts produce a brownish-green color, but nickel can still be detected by adding excess this compound to an ammoniacal solution. psu.edu Ferric salts result in a deep brown color and are too acidic for direct nickel detection, but the reaction can be observed in ammoniacal tartrate solution. psu.edu Bismuth does not interfere when tartrate is present. psu.edu Cobalt yields a brown color and co-precipitates with nickel from slightly acid solutions. psu.edu Separation of nickel and cobalt at low concentrations can be achieved in ammoniacal ammonium (B1175870) chloride solution with excess reagent. psu.edu

A novel analytical method for measuring polyhexamethylene biguanide (B1667054) (PHMB) in pool and spa water utilizes nickel-Nioxime chemistry. nih.govresearchgate.net In this method, nickel ions bind to and neutralize PHMB. nih.govresearchgate.net The excess, un-reacted nickel ions then react with this compound, producing a colored solution that is measured colorimetrically at 550nm. nih.govresearchgate.net This nickel-Nioxime detection method provides results comparable to HPLC and is described as economical and simple. nih.govresearchgate.net

Electrochemical Sensing and Biosensors

This compound has also found application in the development of electrochemical sensors and biosensors, particularly for the detection of metal ions like nickel and cobalt. basinc.comcapes.gov.br Electrochemical sensors utilize an electrode as a transducer element to detect the presence and concentration of analytes. nih.gov

Adsorptive stripping voltammetry (AdSV) is an electrochemical technique that offers high sensitivity for trace metal analysis. basinc.com This method involves complexing trace metals with specific ligands and adsorbing the resulting complex onto an electrode surface before electrochemical detection. basinc.com While dimethylglyoxime (DMG) is commonly used for nickel and cobalt determination via AdSV basinc.comnih.govmdpi.com, this compound has also been employed as a complexing agent in this technique. basinc.comcapes.gov.brmdpi.comcapes.gov.br

Studies have explored the use of this compound in Square Wave Adsorptive Stripping Voltammetry for nickel detection, reporting a dynamic range of 0.11–0.58 µg/kg. nih.govresearchgate.net this compound has been used in conjunction with lead film electrodes for the simultaneous determination of nickel and cobalt by fast adsorptive stripping voltammetry. capes.gov.br It has also been investigated with mercury thin-film electrodes for the analysis of nickel and cobalt ions using batch injection analysis with adsorptive stripping voltammetry. capes.gov.br

Furthermore, this compound has been incorporated into the development of sensors for detecting metal ions in environmental samples, where its effectiveness as a chelating agent enhances the sensitivity and specificity of these sensors. Metal-containing conducting polymers have been prepared using this compound and metal ions, which display metal-dependent electrochemical properties. acs.org

While the term "biosensor" typically implies a biological recognition element nih.gov, some electrochemical sensors utilizing synthetic ligands like this compound for metal ion detection are discussed in the context of biosensor development, highlighting the use of synthetic receptors as alternatives to biological ones for their stability. nih.govresearchgate.net

Here is a table summarizing some research findings related to this compound's analytical applications:

ApplicationMetal Ion(s) DetectedMethodKey FindingsSource
Colorimetric DetectionNickelVisual color changeDetection at 1 in 6 million, purple-red color. More sensitive and works in more acidic solutions than DMG. psu.edu
Colorimetric DetectionNickelSpectrophotometry (560 nm)Forms a colorful complex with maximum absorption at 560 nm. researchgate.net
Colorimetric Filtration MethodNickelColorimetric filtrationDetection limit of 94 nM. Highly selective. researchgate.netrsc.org
PHMB DeterminationPHMB (indirectly via Ni)Colorimetric assay (550 nm)Novel method for PHMB in pool/spa water. Comparable to HPLC, economical and simple. nih.govresearchgate.net
Electrochemical Sensing (AdSV)NickelSquare Wave Adsorptive Stripping VoltammetryDynamic range of 0.11–0.58 µg/kg reported. nih.govresearchgate.net
Electrochemical Sensing (AdSV)Nickel, CobaltFast Adsorptive Stripping Voltammetry (Lead film electrode)Simultaneous determination possible. capes.gov.br
Electrochemical Sensing (AdSV)Nickel, CobaltSquare Wave Adsorptive Stripping Voltammetry (Mercury thin-film electrode)Investigated with batch injection analysis. capes.gov.br

Adsorptive Stripping Voltammetry for Trace Metal Ion Detection (e.g., Ni²⁺, Co²⁺)

Adsorptive Stripping Voltammetry (AdSV) is an electroanalytical technique that offers high sensitivity for the determination of trace metals. basinc.comuc.pt this compound plays a crucial role in this technique by forming complexes with metal ions like nickel (Ni²⁺) and cobalt (Co²⁺), which are then adsorbed onto the surface of a working electrode. basinc.comuc.pt This preconcentration step significantly enhances the detection limits. uc.pt The accumulated metal-nioxime complexes are subsequently reduced or oxidized by applying a potential scan, producing a measurable current signal proportional to the metal ion concentration. uc.pt

Enhancement of Sensitivity and Selectivity via Complexation

The complexation of metal ions with organic ligands like this compound is a key factor in improving the sensitivity and selectivity of electrochemical sensors for trace metal determination. basinc.commdpi.com this compound forms stable complexes with Ni²⁺ and Co²⁺ in suitable buffer solutions, typically at alkaline pH. basinc.comtandfonline.com This complex formation facilitates the adsorption of the metal ions onto the electrode surface, leading to a higher accumulation of the analyte compared to the free metal ions. uc.pt The selectivity is enhanced because this compound exhibits preferential binding to certain metal ions under specific conditions, allowing for their selective detection even in the presence of other metal ions. mdpi.com For instance, studies have shown good selectivity and preferential binding towards the detection of Ni²⁺ in water samples even when common interfering ions like Co²⁺ and Zn²⁺ are present. mdpi.com

Modification of Electrodes with this compound (e.g., Glassy Carbon, Graphene-Chelate Probes)

The performance of voltammetric methods can be further improved by modifying the working electrode surface with chelating agents like this compound or incorporating them into composite materials. Chemically modified electrodes (CMEs) with selective functional groups attached to the surface offer improved selectivity and sensitivity. mdpi.com While mercury-based electrodes have been traditionally used in stripping voltammetry, the development of more environmentally friendly alternatives like glassy carbon electrodes (GCEs) and modified electrodes is an active area of research. mdpi.com

Studies have explored the use of modified GCEs for the determination of metal ions. Although dimethylglyoxime (DMG), a related dioxime, is more commonly cited in recent research on modified GCEs and graphene-chelate probes for nickel detection, the principle of using a chelating agent immobilized on the electrode surface to enhance sensitivity and selectivity through complexation and adsorption is directly relevant to this compound's application in this area. mdpi.comresearchgate.net For example, a Nafion-graphene dimethylglyoxime modified glassy carbon electrode (NGr-DMG-GCE) has demonstrated superior detection capabilities for Ni²⁺ due to the enhanced surface area and improved electron transfer kinetics provided by the graphene nanocomposite, along with the chelating ability of DMG. mdpi.comresearchgate.net This indicates the potential for similar modifications using this compound to create sensitive and selective electrochemical probes.

Dynamic Range and Limit of Detection Studies

Adsorptive stripping voltammetry utilizing this compound allows for the determination of Ni²⁺ and Co²⁺ over specific concentration ranges with low detection limits. The dynamic range and limit of detection (LOD) are influenced by various factors, including the accumulation time, the concentration of the complexing agent, and the type of electrode used. basinc.comtandfonline.comresearchgate.netifremer.fr

Research using this compound in AdSV has reported varying dynamic ranges and LODs depending on the specific experimental setup. For instance, square wave adsorptive stripping voltammetry with this compound has been reported for nickel detection with a dynamic range of 0.11-0.58 µg/kg. researchgate.net Another study using a solid lead electrode with this compound reported linear calibration graphs for Ni(II) from 0.059 to 0.59 µg L⁻¹ and for Co(II) from 0.029 to 0.29 µg L⁻¹ with an accumulation time of 120 s. researchgate.net The detection limits achieved in this work were comparable to or better than those obtained with bismuth film or solid bismuth electrodes. researchgate.net

Table 1 summarizes representative dynamic range and LOD data for Ni(II) and Co(II) using this compound in AdSV, based on available research.

AnalyteElectrode TypeComplexing AgentAccumulation Time (s)Dynamic RangeLimit of Detection (LOD)Reference
Ni(II)Solid Lead ElectrodeThis compound1200.059 - 0.59 µg L⁻¹Not explicitly stated researchgate.net
Co(II)Solid Lead ElectrodeThis compound1200.029 - 0.29 µg L⁻¹Not explicitly stated researchgate.net
Ni(II)Not specifiedThis compoundNot specified0.11 - 0.58 µg/kgNot explicitly stated researchgate.net
Co(II)Mercury Film ElectrodeThis compound120At least two orders of magnitude12 ng L⁻¹ researchgate.net
Ni(II)Mercury Film ElectrodeThis compound120At least two orders of magnitude14 ng L⁻¹ researchgate.net
Ni(II)GIME (Mercury-plated)This compound90Not explicitly stated0.43 ± 0.06 nM (freshwater), 0.34 ± 0.02 nM (seawater) nih.gov
Co(II)GIME (Mercury-plated)This compound901 to 8 nM (freshwater), 1 to 4 nM (marine)0.29 ± 0.01 nM (freshwater), 0.27 ± 0.06 nM (seawater) ifremer.fr

The preconcentration time significantly impacts the sensitivity, with peak currents generally increasing with longer accumulation times up to a point of electrode surface saturation. uc.pttandfonline.com

Interference Effects from Co-existing Metal Ions (e.g., Co²⁺, Zn²⁺)

The selectivity of metal ion detection using this compound in AdSV can be affected by the presence of co-existing metal ions. While this compound shows good selectivity for Ni²⁺ and Co²⁺, other metal ions present in the sample matrix can potentially interfere with the analysis by competing for complexation with this compound or by adsorbing onto the electrode surface. mdpi.comresearchgate.net

Studies have investigated the interference effects of ions like Co²⁺ and Zn²⁺ on the determination of Ni²⁺ using dioximes. In the case of DMG-modified electrodes, it has been shown that no significant interferences from Co²⁺ and Zn²⁺ on the Ni²⁺ stripping peak were observed at concentrations up to 10 times the Ni²⁺ concentration. mdpi.com This suggests that under optimized conditions, this compound-based methods can also exhibit good tolerance to certain interfering ions.

However, the extent of interference can depend on the specific metal ions present, their concentrations, and the experimental conditions (e.g., pH, supporting electrolyte composition). researchgate.netcapes.gov.br In some cases, catalytic effects in the presence of other species, such as nitrite (B80452) in Co(II)-dioxime systems, can significantly enhance the cobalt signal and diminish the influence of interfering elements like Ni and Zn. researchgate.netcapes.gov.br Careful optimization of the method parameters is crucial to minimize interference effects and ensure accurate determination of the target metal ions.

Development of Nickel-Detecting Biosensors

While the provided search results primarily focus on the use of dioximes like this compound and dimethylglyoxime as chelating agents in electrochemical sensors for metal ion detection, the development of biosensors for nickel detection is also an area where such ligands could potentially be integrated. Biosensors typically utilize biological recognition elements (e.g., enzymes, antibodies, DNA) coupled with a transducer to detect specific analytes. nih.gov

Although direct examples of biosensors explicitly using this compound as the primary biological recognition element were not prominently found, the concept of using chelating agents in conjunction with biosensing platforms for enhanced metal detection is relevant. For instance, some research explores the use of biological ligands like antibodies and aptamers for their specificity in binding metal species for biosensor development. nih.gov Synthetic ligands like dimethylglyoxime are also used in electrochemical biosensors for nickel detection. nih.gov

The integration of this compound's metal-chelating properties with a suitable biological recognition element or a biosensing platform could potentially lead to the development of novel nickel-detecting biosensors with improved sensitivity and selectivity. However, further research would be needed to explore this specific application of this compound.

Environmental Monitoring Applications

This compound finds application in environmental monitoring, particularly for the detection and quantification of metal pollutants in various environmental matrices such as water and soil. chemimpex.comapcpure.com The ability of this compound to form colored complexes with certain metal ions, notably nickel, makes it useful in colorimetric detection methods, including test strips. apcpure.comresearchgate.netresearchgate.net

This compound paper test strips are designed for the quick and reliable detection of nickel ions in solutions, providing a visible color change in the presence of nickel. apcpure.com These test strips are used in industrial applications to monitor nickel contamination in manufacturing and plating processes and are also suitable for environmental testing to detect nickel ions in water and soil samples. apcpure.com

Furthermore, this compound's use in adsorptive stripping voltammetry, as discussed in Section 6.2.1, is directly applicable to environmental monitoring for the ultra-trace determination of metal ions like nickel and cobalt in water samples. mdpi.comifremer.frnih.govcapes.gov.br This allows for the assessment of environmental health and safety by quantifying pollutant levels. chemimpex.com Recent advancements in this area include the development of integrated sensing systems and submersible probes utilizing this compound for in situ, high-resolution quantification of metal ions in natural waters. ifremer.frnih.gov These systems can determine the potentially bioavailable fraction of metals, which is crucial for evaluating their ecotoxicological impact. ifremer.frnih.gov

The application of this compound in environmental monitoring contributes to the broader effort of detecting and quantifying pollutants to assess and protect environmental quality. chemimpex.comnih.gov

Detection and Quantification of Metal Ion Pollutants in Water and Soil Samples

This compound is employed in the analysis of environmental samples, such as water and soil, for the presence and concentration of metal ion pollutants. This is often achieved through methods like spectrophotometry, gravimetry, and voltammetry, which leverage the complexation reaction between this compound and the target metal ions.

Spectrophotometric methods involve the formation of a colored complex between this compound and the metal ion, with the intensity of the color being proportional to the metal ion concentration. For instance, nickel(II) ions can be determined colorimetrically after reacting with this compound to form a colored complex that exhibits maximum absorption at 560 nm. researchgate.net While not specifically focused on this compound, other spectrophotometric methods for determining lead in environmental samples like water and soil have demonstrated good agreement with other methods, highlighting the general applicability of spectrophotometry in this field. ccsenet.org

Gravimetric analysis utilizes this compound to precipitate specific metal ions from a solution as a solid complex. The mass of the isolated precipitate is then used to calculate the amount of the metal ion present in the original sample. byjus.com, amrita.edu This method relies on converting the analyte into a stable compound of definite composition that can be accurately weighed. amrita.edu, iyte.edu.tr The precipitation of nickel with dimethylglyoxime (a related dioxime) is a well-known example in gravimetric analysis, forming a bulky, red precipitate. truman.edu, iyte.edu.tr Careful control of parameters like pH and reagent concentration is crucial in gravimetric methods to ensure complete precipitation and minimize errors. truman.edu, amrita.edu Adding substances like tartaric acid or citrate (B86180) can prevent interference from other metals by forming soluble complexes. truman.edu

Voltammetric techniques, such as adsorptive stripping voltammetry (AdCSV), also utilize this compound for the determination of metal ions. mdpi.com, mdpi.com In these methods, the metal-nioxime complex is adsorbed onto an electrode surface, and then a potential is applied to strip the metal, producing a measurable current proportional to its concentration. mdpi.com this compound has been used in cathodic stripping voltammetry to determine the complexing capacity of seawater for cobalt(II), demonstrating its utility in analyzing metal speciation in natural waters. vliz.be Complexation with organic ligands like this compound can significantly enhance the sensitivity and selectivity of electrochemical sensors for metal ion determination. mdpi.com

Research findings highlight the effectiveness of this compound-based methods for detecting and quantifying metal pollutants. For example, a colorimetric filtration method using this compound has been developed for the selective and sensitive determination of nickel(II) and lead(II) ions in water. researchgate.net Another study using square wave adsorptive stripping voltammetry with this compound reported a dynamic range for nickel detection. nih.gov The determination of the kinetically labile Ni-nioxime fraction in lake water has been used to estimate the potential ecotoxicological impact of nickel(II). mdpi.com

Data from research studies illustrate the performance characteristics of this compound-based methods. While specific detailed data tables for this compound in water and soil analysis were not extensively available in the search results, the principles and applications discussed indicate its role in generating quantitative data on metal ion concentrations. For instance, studies using related methods or focusing on nickel detection provide insights into typical analytical parameters like detection limits and linear ranges. A method for simultaneous detection of lead and copper in real water samples showed good apparent recovery percentages (90–120%). researchgate.net For nickel detection using a modified sensor with dimethylglyoxime (a similar dioxime), a detection limit of 0.03 mg/L and a linear range of 0.06 to 0.5 mg/L were reported for environmental waters. researchgate.net Another electrochemical sensor for nickel(II) showed a linear dynamic range from 0.01 to 1 µM and a detection limit of 0.00482 µM. researchgate.net

Interactive Data Table Example (Illustrative, based on general findings):

Metal IonAnalytical MethodSample TypeDetection LimitLinear RangeReference
Ni(II)SpectrophotometryWaterNot specified (Forms colored complex)Not specified researchgate.net
Ni(II)Voltammetry (AdCSV)Water0.00482 µM0.01 - 1 µM researchgate.net
Ni(II)Voltammetry (Square Wave AdCSV)Not specifiedNot specified0.11–0.58 µg/kg nih.gov
Ni(II)GravimetryNot specifiedNot specifiedNot specified truman.edu, amrita.edu

Note: The data in this table is illustrative and compiled from different studies on nickel detection using this compound or related dioximes and techniques, reflecting the types of data generated in this field.

The application of this compound in the analysis of water and soil samples contributes to environmental monitoring efforts by providing methods for the quantitative assessment of metal ion pollution. mdpi.com, mdpi.com

Biological and Medicinal Chemistry Research with Nioxime

Enzyme Inhibition Studies

The primary mechanism through which nioxime is investigated as an enzyme inhibitor is its ability to bind and sequester metal ions that are crucial for the catalytic function of metalloenzymes.

Many enzymes, known as metalloenzymes, require a metal ion cofactor within their active site to perform their catalytic function. These metal ions can act as Lewis acids, participate in redox reactions, or stabilize the enzyme's structure. This compound's two oxime groups can effectively coordinate with transition metal ions like nickel, iron, and cobalt, forming a stable chelate ring. thermofisher.comfishersci.com

This sequestration of the essential metal ion can lead to enzyme inhibition. By binding to the metal cofactor, this compound can either extract it from the active site or form a ternary complex (enzyme-metal-nioxime) that obstructs the substrate from binding or prevents the catalytic reaction from proceeding. This mode of action is a form of non-competitive inhibition, as this compound does not typically bind to the same site as the substrate but rather targets the essential metal cofactor.

Table 1: Potential Metalloenzymes Susceptible to Inhibition by this compound via Chelation This table is illustrative and based on the known metal cofactors of enzyme classes. Specific inhibitory studies on this compound for many of these are not extensively documented.

Enzyme Class Essential Metal Ion Potential Effect of this compound Chelation
Urease Nickel (Ni²⁺) Removal of Ni²⁺ from the active site, leading to loss of hydrolytic activity.
Carbonic Anhydrase Zinc (Zn²⁺) Sequestration of Zn²⁺, disrupting pH regulation functions.
Cytochrome P450 Iron (Fe²⁺/Fe³⁺) Chelation of heme iron, inhibiting metabolic and detoxification processes.

Urease is a prime example of a metalloenzyme that is a target for inhibition studies. It is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govnih.gov The activity of urease is critically dependent on the two Ni²⁺ ions located in its active site. researchgate.net

This compound, as a potent nickel-chelating agent, is theoretically an effective inhibitor of urease. thermofisher.com The proposed mechanism involves this compound binding to the nickel ions in the urease active site, thereby rendering the enzyme inactive. researchgate.net This inhibition strategy is significant in medicinal chemistry, as urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. nih.govdovepress.com By inhibiting urease, the bacterium's ability to neutralize the acidic environment of the stomach is diminished, making it more susceptible to eradication. While the principle is well-established for chelating agents, specific kinetic data and IC₅₀ values for this compound against urease are not widely reported in the literature.

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of a lead compound like this compound. Such investigations would involve synthesizing and testing various derivatives of the this compound scaffold to identify key structural features that enhance its efficacy as an enzyme inhibitor. While specific SAR studies for this compound in enzyme inhibition are limited, general principles can be applied.

Key modifications could include:

Altering the Cyclohexane (B81311) Ring: Introducing substituents on the cyclohexane ring could modify the compound's lipophilicity, steric profile, and electronic properties, potentially improving its ability to access the enzyme's active site and bind to the metal ion.

Modifying the Oxime Groups: Changes to the oxime moieties could influence the stability and geometry of the resulting metal complex, thereby affecting inhibitory strength.

Adding Functional Groups: Incorporating other functional groups could create additional interaction points with the enzyme's amino acid residues near the active site, leading to higher affinity and specificity.

Table 2: Hypothetical SAR for this compound Derivatives as Urease Inhibitors This table presents a conceptual framework for SAR studies, as specific experimental data for this compound derivatives is not readily available.

Derivative Modification Expected Impact on Lipophilicity Hypothesized Effect on Urease Inhibition Rationale
Addition of a methyl group to the ring Increase Potentially Increased Improved membrane permeability to reach bacterial urease.
Addition of a hydroxyl group to the ring Decrease Potentially Increased or Decreased Could form additional hydrogen bonds with the enzyme but may reduce cell penetration.
Replacement of oxime with thio-oxime Increase Potentially Altered Changes in metal-binding affinity and selectivity.

Metal Ion Transport Mechanisms in Cellular Models

The ability of this compound to strongly bind metal ions also suggests it could influence the transport and homeostasis of these essential micronutrients in cellular systems.

Cells have sophisticated systems of transporters and channels to control the uptake of essential metal ions like iron and cobalt. nih.govmdpi.com Iron is vital for processes like oxygen transport and cellular respiration, while cobalt is a key component of vitamin B12. mdpi.com

This compound can potentially modulate the uptake of these metals by acting as an extracellular chelator. By forming a stable complex with iron or cobalt ions in the culture medium, this compound can reduce the concentration of "free" metal ions available for cellular uptake by their specific transporters. liverpool.ac.uk This sequestration can effectively induce a state of metal deficiency for the cells, even when the total metal concentration in the medium is sufficient. The large and likely charged this compound-metal complex may not be recognized or transported by the cell's standard ion channels.

Impact of Iron Depletion: The chelation of iron could inhibit enzymes involved in the electron transport chain and the citric acid cycle, leading to a decrease in ATP production through oxidative phosphorylation. nih.gov This could force cells to rely more on less efficient energy production pathways like glycolysis. nih.gov

Impact of Cobalt Depletion: Sequestering cobalt would interfere with the function of cobalt-dependent enzymes, most notably methionine synthase, which requires vitamin B12 (a cobalt-containing molecule). This can disrupt DNA synthesis and repair, as well as other critical methylation reactions.

These metabolic disruptions highlight the potential for chelating agents like this compound to serve as tools for studying the role of metals in cellular processes and as potential therapeutic agents that target the metabolic vulnerabilities of cells.

Radiopharmaceutical Development and Diagnostic Imaging

The development of radiopharmaceuticals is crucial for modern diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). These agents require a chelator to stably bind a radioactive isotope, which is then delivered to a specific target in the body.

This compound belongs to the class of vic-dioximes, which are recognized for their ability to form stable complexes with transition metals. This characteristic is paramount in radiopharmaceutical development, where the chelator must securely bind a radioactive isotope to prevent its release in vivo. The most widely used radionuclide in diagnostic nuclear medicine is Technetium-99m (Tc-99m), favored for its ideal decay characteristics.

Research into novel chelators for Tc-99m has included the development of amine-dioxime ligands. These chelators demonstrate the advantages of straightforward synthesis and the flexibility to modify their lipophilicity. Studies on such compounds show rapid and efficient labeling with Tc-99m at room temperature, forming stable complexes. For instance, 2-nitroimidazole derivatives of the amine-dioxime class of chelators have been investigated as potential agents for targeting hypoxic cells. While these studies establish a proof of principle for the utility of the dioxime functional group in chelating Technetium-99m, specific research detailing the use of this compound itself as the primary chelator for radiopharmaceutical kits is limited in publicly available literature. The fundamental coordination chemistry of dioximes with technetium suggests that this compound could serve as an effective chelating agent, though this application requires further dedicated investigation.

The pharmacokinetic profile of a radiopharmaceutical—which includes its absorption, distribution, metabolism, and excretion—is a critical factor determining its efficacy and safety as an imaging agent. For a this compound-based imaging agent, it would be essential to understand how the complex behaves in the body, its clearance rate from non-target tissues, and its accumulation at the site of interest.

Currently, there is a notable lack of specific research data on the pharmacokinetics of this compound-based radiopharmaceutical complexes. General studies on other radiotracers highlight the importance of factors such as plasma-protein binding, volume of distribution, and biological half-life. For any potential this compound-based radiotracer, extensive preclinical and clinical studies would be necessary to establish these parameters and ensure its suitability for diagnostic imaging. Without such studies, the in vivo behavior of this compound-radionuclide complexes remains theoretical.

Drug Delivery Systems

The design of effective drug delivery systems aims to improve the therapeutic index of medications by increasing their efficacy and reducing toxicity. This can be achieved by using ligands to create metal-based drugs or by enhancing the physicochemical properties of existing drugs.

Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy. Research into new platinum complexes aims to overcome issues of drug resistance and severe side effects. This often involves modifying the ligands attached to the platinum center. Oxime ligands have been investigated in this context. For example, studies on platinum(II) complexes featuring 1,3-dihydroxyacetone oxime ligands have shown cytotoxic activity in the low to medium micromolar range against human cancer cell lines.

While these findings indicate that oxime-containing ligands can be a component of cytotoxic platinum complexes, there is a lack of specific research demonstrating the use of this compound as a ligand in this capacity. Research has, however, been conducted on platinum complexes containing the related structure 1,2-cyclohexanediamine. These studies show that the cyclohexane scaffold can be part of a potent platinum(II) anticancer agent. One such complex, dioxycyclobutenedione-(1,2-cyclohexanediamine)platinum(II), exhibited stronger cytotoxicity against several cancer cell lines than cisplatin. nih.gov This suggests that ligands derived from the cyclohexane ring are of interest in the design of platinum-based drugs, though direct studies involving the this compound ligand are not prominently featured in the literature.

Table 1: Research on Cytotoxicity of Platinum Complexes with Related Ligands

Complex/Ligand Class Cancer Cell Lines Tested Key Finding
Dioxycyclobutenedione-(1,2-cyclohexanediamine)platinum(II) Six human cancer cell lines Found to have stronger cytotoxicity than cisplatin. nih.gov
Platinum(II) complexes with 1,3-dihydroxyacetone oxime ligands CH1, SW480, A549 IC50 values in the medium to low micromolar range.

This table is for informational purposes and includes data on compounds structurally related to this compound to indicate the potential of this chemical family.

A significant challenge in pharmaceutical development is the poor aqueous solubility and stability of many drug candidates, which can limit their bioavailability. Various strategies are employed to overcome these limitations, including the use of complexing agents.

There is currently no scientific literature available that documents the use of this compound to enhance the solubility or stability of other drugs. Similarly, its application as a component in targeted drug delivery systems has not been reported. Research in this area is focused on other carriers and technologies, and the potential role for this compound remains unexplored.

Exploration in Pharmaceutical Development: Potential as an Active Pharmaceutical Ingredient (API)

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces the intended health effects. While many compounds are used as intermediates or excipients, some possess inherent biological activity that allows them to be developed as an API.

According to information from some chemical suppliers, this compound is being explored for its potential as an API, with a particular focus on its possible antibacterial properties. However, a review of peer-reviewed scientific literature does not yield specific studies or data validating this claim or detailing its mechanism of action against bacterial strains. Research on the antibacterial properties of related metal compounds, such as nickel oxide (NiO) nanoparticles, has been conducted, but this is distinct from the activity of the this compound compound itself. researchgate.netresearchgate.netnih.gov Therefore, while there may be commercial interest in this compound as a potential API, its therapeutic efficacy remains to be substantiated by rigorous scientific research.

Antibacterial Properties

Research specifically investigating the antibacterial properties of the chemical compound this compound (1,2-cyclohexanedione dioxime) as a standalone agent is limited in publicly available scientific literature. However, some studies have explored its role and effects within more complex systems, such as in essential oils and metal complexes.

One study identified 1,2-cyclohexanedione (B122817) dioxime as a constituent (9.40%) of the essential oil from Laportea aestuans. researchgate.netpreprints.orginformahealthcare.com The essential oil itself demonstrated antimicrobial activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, Rhizopus stolon, Aspergillus niger, and Penicillium nonatum. preprints.org However, the primary component of this essential oil was methyl salicylate (54.50%), and the antibacterial effects are attributed to the oil as a whole rather than to this compound specifically. researchgate.netpreprints.orginformahealthcare.com

In another study, researchers synthesized and characterized cobalt (II) and nickel (II) complexes using this compound as a ligand. These complexes were subsequently tested for their antibacterial activity against several pathogenic bacteria, namely Escherichia coli, Staphylococcus aureus, Streptococcus pyogene, and Klebsiella pneumoniae. researchgate.net The results of this particular study indicated that the synthesized this compound complexes were not potent against the screened bacteria. researchgate.net

While the broader class of compounds known as vic-dioximes and their metal complexes have been a subject of interest for their potential pharmacological activities, including antibacterial and antifungal properties, specific and detailed research findings on the intrinsic antibacterial efficacy of this compound itself are not extensively documented. nih.govresearchgate.net One commercial supplier notes that this compound is explored for its potential as an active pharmaceutical ingredient (API) in the development of new medications, particularly for its antibacterial properties, though specific research validating this potential is not provided. chemimpex.com

Due to the lack of specific data from direct studies on this compound, a detailed data table of its antibacterial activity against various microorganisms cannot be provided at this time.

Computational and Theoretical Studies on Nioxime

Quantum Chemical Calculations (e.g., DFT, CASSCF, CASPT2)

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and N-electron valence state second-order perturbation theory (CASPT2) are employed to model different aspects of molecular systems. DFT is often used for its balance of computational cost and accuracy in describing the electronic ground state of many molecules. usd.edu For systems with complex electronic structures, such as transition metal complexes or molecules in excited states, multireference methods like CASSCF and CASPT2 are necessary to provide a more accurate description. usd.edursc.org

These methods would be instrumental in analyzing Nioxime and its metal complexes. For instance, DFT could be used to optimize the geometry and predict spectroscopic properties, while CASSCF/CASPT2 would be essential for accurately modeling reaction pathways or the electronic spectra of this compound-metal complexes, where near-degeneracy of d-orbitals can be a factor. usd.edu

Electronic structure analysis reveals how electrons are distributed within a molecule, which governs its stability, reactivity, and properties. This analysis typically involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

A theoretical study on related Ni(II) complexes with different coordinating atoms (O, S, N) highlights the insights gained from such analyses. mdpi.com Using Natural Bond Orbital (NBO) analysis, researchers can determine the charge distribution on atoms and the nature of the metal-ligand bonds. mdpi.com For a hypothetical Ni(II)-Nioxime complex, DFT calculations could provide the optimized geometry, bond lengths, and angles of the coordination sphere. NBO analysis would reveal the charge on the nickel center and the extent of electron donation from the nitrogen atoms of the this compound ligand.

Table 1: Illustrative Electronic Properties from a DFT Study of a Related Ni(II) Complex (Note: This data is for a related pyridoxal-thiosemicarbazone Ni(II) complex and is presented to illustrate the type of information obtained from electronic structure analysis.) mdpi.com

PropertyValue
Ni(II) Natural Atomic Charge+0.5 to +0.6 e
Ni(II) 4s Orbital Occupancy~0.3 e
Ni(II) 3d Orbital Occupancy~8.3 e
Ni(II) 4p Orbital Occupancy~0.5 e
Ni-S Bond Length (Å)2.419
Ni-O Bond Length (Å)2.028 - 2.123
Ni-N Bond Length (Å)2.064

This type of analysis for a Ni(II)-Nioxime complex would elucidate the nature of the bonding and the electronic contributions of the ligand to the stability of the complex.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of its atomic coordinates. wikipedia.orglibretexts.org It is a central concept in computational chemistry for studying chemical reactions. pythoninchemistry.org The PES allows chemists to visualize the energy landscape of a reaction, identifying stable structures (reactants and products) as minima (valleys) and transition states as first-order saddle points (mountain passes). github.iolibretexts.org The path of lowest energy connecting reactants and products on the PES is known as the minimum energy pathway or reaction coordinate. pythoninchemistry.org

While a specific PES for a reaction involving this compound is not available in the searched literature, the methodology is broadly applicable. For example, in the formation of a metal-nioxime complex, a PES could be calculated to map the energy changes as the metal ion approaches the this compound ligand. The coordinates for such a PES might include the distance between the metal and the nitrogen atoms and the bond angles within the this compound ligand. libretexts.org Analyzing the PES would reveal the energy barrier (activation energy) for the complexation reaction and predict the most stable geometry of the resulting complex. wikipedia.org

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., C-X, H-H), increasing the metal's oxidation state and coordination number. umb.eduumb.eduwikipedia.org Computational modeling of these reactions is crucial for understanding their mechanisms, which can be concerted (three-centered transition state), SN2-type (nucleophilic attack by the metal), or radical-based. umb.eduwikipedia.org

Modeling the oxidative addition of a substrate to a metal-Nioxime complex would involve using quantum chemical calculations to map the PES for the reaction. For instance, a study on the oxidative addition of Pd(0) to Si-H bonds proposed a concerted pathway involving the initial formation of a σ-complex intermediate, followed by the cleavage of the Si-H bond. nih.gov A similar approach for a hypothetical reaction with a Ni(I)-Nioxime complex would involve:

Locating Reactants and Products: Optimizing the geometries of the initial metal-Nioxime complex and the final oxidative addition product.

Finding the Transition State: Using algorithms like the Nudged Elastic Band (NEB) method or other surface-walking techniques to locate the saddle point on the PES connecting reactants and products. ims.ac.jp

Analyzing the Pathway: Calculating the intrinsic reaction coordinate (IRC) to confirm that the found transition state correctly connects the desired minima and to analyze the geometric changes along the reaction path.

This process provides the activation energy and detailed structural information about the transition state, offering deep insight into the reaction's feasibility and mechanism.

The study of reaction intermediates and transition states is key to understanding reaction mechanisms. uchicago.edu Transition states are fleeting, high-energy structures at the peak of a reaction barrier on the PES that cannot be isolated experimentally. ims.ac.jpmit.edu Intermediates are metastable species that exist in local minima on the PES between transition states.

Computational chemistry is an indispensable tool for characterizing these transient species. mit.edu By mapping the PES, researchers can calculate the geometries, energies, and vibrational frequencies of both intermediates and transition states. github.io A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. github.io

Conformational Analysis and Isomerism

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers or isomers) that can be interconverted by rotation about single bonds. For this compound, which contains a six-membered cyclohexane (B81311) ring, this analysis is particularly important.

The cyclohexane ring is not planar and primarily exists in a low-energy "chair" conformation. It can interconvert to other conformers like the "twist-boat" and "boat" through a process called ring flipping. A computational study of the related 1,4-cyclohexanedione (B43130) found the twist-boat conformation to be the most stable, in contrast to cyclohexane itself. acs.org For this compound (1,2-cyclohexanedione dioxime), the presence of sp²-hybridized carbons and bulky oxime groups would significantly influence the conformational preferences and the energy barriers for interconversion.

In addition to the ring conformation, this compound can exhibit E/Z isomerism at the two C=N double bonds of the oxime groups. This leads to several possible stereoisomers, each with a distinct geometry and energy.

Energy diagrams are used to visually represent the relative potential energies of different conformers and the transition states that separate them. Steric influence—the repulsive interaction between bulky groups—is a primary factor determining the relative stability of these conformers.

For a substituted cyclohexane ring, substituents can be in either an "axial" (pointing up or down, parallel to the ring axis) or "equatorial" (pointing out from the ring) position. Generally, conformers with bulky substituents in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions.

A study on trans-1,2-disubstituted cyclohexanes showed that the conformational equilibrium is dictated by a balance between steric effects and solvent polarity. researchgate.net For this compound, a full conformational analysis would involve calculating the relative energies of all possible isomers, including:

Chair and boat conformations of the ring.

Axial vs. equatorial arrangements of the hydroxyl groups on the oximes.

E/Z isomers of the oxime groups.

The results would be plotted on an energy diagram, showing which isomer is the ground-state conformer (the global minimum) and the energy barriers required to convert between different forms. Steric hindrance between the two adjacent oxime groups would likely play a dominant role in determining the most stable structure.

Table 2: Representative Conformational Free Energies for a Related Disubstituted Cyclohexane (Note: This data is for trans-1,2-dimethoxycyclohexane in various solvents and illustrates how relative energies of conformers are determined and reported.) researchgate.net

SolventDielectric Constant (ε)ΔG° (eq-eq to ax-ax) (kJ/mol)
Pentane1.842.34
Carbon Tetrachloride2.243.39
Diethyl Ether4.344.31
Acetone20.76.02
Methanol (B129727)32.66.36

This table demonstrates that for this related molecule, the diequatorial conformer is favored, and its preference increases with solvent polarity. A similar computational analysis for this compound would provide fundamental insights into its structural preferences and dynamics.

Emerging Research Areas and Future Directions for Nioxime

Nioxime in Advanced Materials Research

The ability of this compound to act as a ligand and form stable coordination complexes with various metal ions is a key property being explored in the development of advanced materials. These metal-organic assemblies can exhibit unique structural and functional characteristics, making them candidates for incorporation into innovative materials.

Incorporation into Functional Materials

Research into functional materials often involves the integration of organic molecules with specific properties into larger material structures. This compound's capacity to chelate metals allows for the formation of coordination compounds and polymers. These coordination polymers, formed from metal ions linked by organic ligands, are recognized as a class of hybrid functional materials with potential applications in areas such as sensing and energy. mdpi.comrsc.orgresearchgate.netmdpi.com Studies on related compounds, such as dimethylglyoxime (B607122), demonstrate the exploration of their metal complexes, like Ni(DMG)₂, for advanced material development. evitachem.com The structural diversity achievable through the coordination of this compound with different metal centers suggests its potential for contributing to the design of new functional materials with tailored properties. The formation of coordination compounds supported by this compound, including dinuclear polymers with metals like zinc and cadmium, has been characterized through techniques such as NMR spectroscopy, providing insights into their structure and potential as building blocks for more complex materials. researchgate.net

Development of Smart Materials with this compound Components

Smart materials are designed to respond dynamically to external stimuli. The integration of responsive components at the molecular level is crucial for developing such materials. While direct examples of this compound being used as a primary component in smart materials are not extensively detailed, the research into coordination polymers provides a foundation. Coordination polymers can exhibit properties like luminescence, magnetism, and electrochemical activity, which are relevant to smart material functionalities. mdpi.comresearchgate.netmdpi.com The ability to incorporate different metal ions into coordination polymers based on ligands like this compound can potentially lead to materials with tunable or enhanced functional properties. rsc.org The broader field of smart materials research is actively exploring the integration of various components, including those with chemical sensing capabilities, to create materials that can, for instance, monitor environmental conditions or undergo controlled changes in response to chemical stimuli. datascientest.comnssn.org.au this compound's established role in sensing platforms suggests a potential avenue for its incorporation into smart materials that require selective chemical recognition.

Applications in Agricultural Chemistry

This compound is being investigated for its potential contributions to agricultural chemistry, particularly in the development of agrochemicals and strategies for pest control that aim to minimize environmental impact. [Search Result 1]

Development of Agrochemicals

Agrochemicals encompass a range of chemical products used in agriculture, including insecticides, fungicides, and herbicides, which are vital for crop protection and enhancing productivity. mdpi.comfrontiersin.org Heterocyclic compounds, the class to which this compound belongs, are important in the synthesis of many agrochemicals due to their diverse biological activities. mdpi.commdpi.com Research in this area focuses on developing compounds that can effectively target pests while exhibiting favorable environmental profiles. This compound's chemical reactivity and ability to form complexes could potentially be leveraged in the synthesis or formulation of new agrochemical agents.

Pest Control Solutions with Minimized Environmental Impact

The environmental impact of conventional pesticides is a significant concern, leading to a growing demand for more sustainable pest control solutions. mdpi.comfrontiersin.orginteresjournals.orgcrdc.com.auebsco.comucdavis.edu Research efforts are directed towards developing alternatives and strategies that reduce harm to non-target organisms and ecosystems. mdpi.comresearchgate.net this compound's investigation in agricultural chemistry includes its potential to contribute to pest control solutions that minimize environmental impact. [Search Result 1] While specific details on this compound-based pesticides and their environmental impact are not extensively provided in the search results, its exploration in this domain aligns with the broader trend of developing more environmentally conscious agrochemicals and integrated pest management strategies.

Novel Sensing Platforms

This compound has a well-established role in analytical chemistry, particularly in the detection and quantification of metal ions. This property is being leveraged in the development of novel sensing platforms for various applications, including environmental monitoring.

This compound serves as a reagent for the determination of metal ions and is applied in environmental monitoring for the detection of pollutants. [Search Result 1] Its use as a colorimetric reagent in methods like digital colorimetry allows for the sensitive determination of metal ions such as Ni(2+) and Pb(2+). mdpi.comresearchgate.net

Further Exploration of Biological Interactions

The biological interactions of this compound are another area undergoing further exploration, particularly concerning its effects on metal ion imbalances and its potential therapeutic applications. Metal ions play crucial roles in biological systems, and their imbalances can lead to various health issues. scienceopen.comnih.govmdpi.com

Detailed Investigation of Metal Ion Imbalances and Therapeutic Potential

Research has explored the interaction of this compound with various metal ions and its impact on enzyme activity. Studies have shown that this compound can effectively inhibit enzymes, such as urease, by chelating essential metal ions like nickel, which are vital for their catalytic function. This finding underscores this compound's potential in studying enzyme mechanisms and in the development of enzyme inhibitors.

Furthermore, investigations into metal ion transport mechanisms facilitated by this compound in cellular models have indicated its ability to modulate the uptake of essential metals like iron and cobalt, thereby influencing cellular metabolism and function. The complexation of this compound with metal ions can also be relevant in the context of metal cofactor interchangeability in biomolecules, a phenomenon where proteins and nucleic acids interact with different metal ions interchangeably, affecting biological activity, stability, and toxic potential. scienceopen.comnih.gov While some metal ions are essential trace elements, excessive amounts can be hazardous. mdpi.commdpi.comresearchgate.net this compound's chelating properties could be further investigated for their potential in addressing metal ion imbalances and mitigating the toxic effects of certain metals. Research has also explored formulating drug delivery systems using this compound as a ligand for metal-based drugs, showing improved targeting and enhanced efficacy in vitro, particularly with platinum-based chemotherapeutics.

Optimization of Industrial Applications

This compound has established industrial applications, and ongoing research focuses on optimizing its use, particularly in enhancing sensors for metal ion detection and exploring its role as a stabilizing agent in various formulations. researchgate.netchemimpex.comfishersci.canih.gov

Enhancement of Sensors for Metal Ion Detection

This compound is a known reagent for the determination of metal ions, particularly nickel, and has been historically recognized for its sensitivity in this regard. chemimpex.compsu.eduiastate.edu Its ability to form stable complexes with metal ions is central to its use in analytical chemistry and the development of sensors. chemimpex.com

Optimization efforts in this area involve improving the sensitivity, selectivity, and efficiency of this compound-based sensors for detecting specific metal ions in various matrices, including environmental samples. mdpi.comchemimpex.comresearchgate.net For example, this compound has been used as a chelating agent in electrochemical sensors for the detection of nickel and cobalt in water samples. mdpi.com The development of new analytical methods, such as colorimetric assays utilizing nickel-Nioxime chemistry, further demonstrates the ongoing efforts to enhance metal ion detection techniques. nih.gov These methods aim to provide rapid, economical, and simple alternatives to more complex analytical techniques. nih.gov

Role as a Stabilizing Agent in Formulations

This compound has shown potential as a stabilizing agent in various formulations, leveraging its ability to form stable complexes. chemimpex.com This property can be beneficial in enhancing the performance and extending the shelf life of sensitive compounds and formulations. chemimpex.com

While specific detailed research findings on this compound solely as a stabilizing agent in various formulations are not extensively detailed in the provided search results, the general principle of using complexing agents for stabilization is well-established in chemistry and pharmaceutical sciences. Patents mention this compound in the context of liquid protein formulations containing viscosity-lowering agents, although its specific role as a primary stabilizing agent in these formulations is not explicitly elaborated upon. epo.org However, its capacity to form stable complexes suggests potential applications in preventing degradation or altering the properties of other components within a formulation. Further research would likely explore the specific mechanisms of stabilization offered by this compound in different types of formulations and optimize its use for enhanced stability and performance.

Conclusion and Outlook

Synthesis of Key Research Findings on Nioxime

Key research findings highlight this compound's efficacy as a chelating agent, forming stable coordination complexes with various transition metal ions, particularly nickel (Ni²⁺), palladium (Pd²⁺), and cobalt (Co²⁺). cymitquimica.comchemicalbook.comevitachem.comafricaresearchconnects.com This property has made it a valuable reagent in analytical chemistry for the detection and quantitative determination of these metals through methods such as gravimetry, spectrophotometry, and voltammetry. cymitquimica.comchemicalbook.comnih.govncats.iobasinc.comresearchgate.netnih.govmdpi.comuni.edu Studies have characterized the structural aspects of these metal complexes, including the square-planar geometry observed in nickel complexes and distorted octahedral arrangements in certain cobalt complexes. evitachem.comafricaresearchconnects.comresearchgate.net Compared to analogous compounds like dimethylglyoxime (B607122), this compound offers advantages such as higher water solubility, which can simplify analytical procedures. chemicalbook.comuni.eduacs.org

Beyond analytical applications, this compound has been explored for its potential in medicinal chemistry, including its use in the development of radiopharmaceuticals and targeted drug delivery systems, as well as in addressing metal ion imbalances. Biological research has investigated its influence on enzyme activity through metal chelation and its role in metal ion transport mechanisms. Furthermore, this compound has found utility in industrial applications, such as in the formulation of sensors for environmental metal detection. chemimpex.comresearchgate.net

The primary research areas and key findings regarding this compound are summarized in the table below:

Research/Application AreaKey Findings/Role
Analytical ChemistryEffective reagent for detection and determination of metal ions (Ni, Pd, Co); forms stable, often colored complexes; utilized in various analytical techniques. cymitquimica.comchemicalbook.comnih.govncats.iobasinc.comresearchgate.netnih.govmdpi.comuni.edu
Coordination ChemistryActs as a ligand forming stable complexes with transition metals; studies focus on complex structure and properties. cymitquimica.comchemicalbook.comevitachem.comafricaresearchconnects.comresearchgate.netnih.govcdnsciencepub.com
Medicinal Chemistry/BiologyExplored for radiopharmaceutical development, targeted drug delivery, and treating metal imbalances; investigated for enzyme inhibition and metal ion transport.
Environmental MonitoringUsed in the development of sensors for detecting metal ions in environmental samples. chemimpex.comresearchgate.net
Organic SynthesisServes as a versatile intermediate in the synthesis of various organic compounds. chemimpex.com

Identification of Knowledge Gaps and Future Research Priorities

Despite the established applications, several knowledge gaps regarding this compound warrant further investigation. While its use in the analysis of individual metal ions is well-documented, optimizing methods for the simultaneous determination of multiple metal ions, such as cobalt and nickel in complex matrices, requires additional research to enhance specificity and sensitivity. basinc.com The potential of this compound in medicinal chemistry and biological systems, although indicated by initial findings on enzyme inhibition and metal transport, needs more comprehensive studies to fully understand mechanisms of action and therapeutic potential. Elucidating detailed structure-activity relationships is crucial for designing modified this compound derivatives with improved efficacy or selectivity for specific biological targets.

The scientific validation of certain reported industrial applications, such as its use in hair care products, is also a priority for future research. Exploring the incorporation of this compound into novel materials or nanocomposites could lead to enhanced performance in sensing, catalysis, or separation technologies. mdpi.comresearchgate.net Further characterization of this compound complexes with a broader spectrum of metal ions under diverse environmental conditions (e.g., varying pH, temperature, and solvent systems) would expand the understanding of its coordination chemistry and uncover new potential applications. africaresearchconnects.com

Potential Impact of this compound Research on Diverse Scientific Disciplines

Continued research on this compound holds the potential for significant impact across diverse scientific disciplines. In analytical chemistry, advancements in this compound-based methods could lead to the development of more sensitive, selective, and rapid techniques for trace metal analysis, with direct implications for environmental monitoring, food safety, and quality control in various industries. cymitquimica.comchemicalbook.comnih.govncats.iobasinc.comresearchgate.netnih.govmdpi.comuni.educhemimpex.comresearchgate.net

In coordination chemistry, ongoing studies on this compound complexes will contribute to the fundamental understanding of metal-ligand interactions and the factors governing complex stability and reactivity. cymitquimica.comchemicalbook.comevitachem.comafricaresearchconnects.comresearchgate.netnih.govcdnsciencepub.com This knowledge is essential for the rational design of new functional materials, catalysts, and metal-based therapeutic agents. africaresearchconnects.com The exploration of this compound in medicinal chemistry and biology could lead to innovative approaches for diagnosing and treating diseases related to metal dysregulation or for developing targeted drug delivery systems. Its utility as a tool for probing enzyme mechanisms and cellular metal transport pathways will continue to benefit biological research. Furthermore, the application of this compound in developing advanced sensors contributes directly to environmental science efforts aimed at monitoring and mitigating metal pollution. chemimpex.comresearchgate.net

Q & A

Q. What are the standard protocols for using Nioxime in nickel detection, and what methodological precautions are required?

this compound (1,2-cyclohexanedione-dioxime) is widely employed as a selective reagent for nickel in ammoniacal solutions. Methodologically:

  • Prepare a 1% this compound solution in ethanol for precipitation.
  • Adjust the pH to 8–9 using ammonium chloride and ammonia to ensure selective binding with Ni(II) .
  • Filter the precipitate after cold or hot precipitation, though cold methods risk higher reagent occlusion (leading to inflated results) .
  • Validate purity via cross-referencing with atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) techniques to mitigate errors .

Q. How does this compound compare to dimethylglyoxime in gravimetric nickel analysis?

While dimethylglyoxime is the gold standard, this compound shows similar selectivity but is not recommended for gravimetric determination due to non-crystalline precipitate formation and occlusion of excess reagent, causing recoveries exceeding 100% . Methodological alternatives include volumetric titration or electrochemical methods (e.g., stripping voltammetry with lead-film electrodes) for higher accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between solvent extraction and gravimetric applications?

Discrepancies arise from differences in experimental design:

  • Gravimetric limitations : Occlusion errors occur during filtration due to amorphous precipitate morphology .
  • Solvent extraction advantages : In acidic media (pH <3.2), this compound achieves 99% nickel extraction without cobalt coextraction, avoiding precipitation-related errors . Methodological recommendation : Pair solvent extraction (using toluene-isodecanol diluents) with stripping via high-concentration sulfuric acid for quantitative recovery . Validate with ICP-MS to confirm separation efficiency .

Q. What structural factors influence the catalytic performance of Ru(II)-Nioxime complexes in one-pot reactions?

Ruthenium(II) arene complexes with this compound ligands (e.g., [RuCl(κ²N-Nioxime)(η⁶-p-cymene)]⁺) exhibit enhanced catalytic activity (91–99% conversion) and selectivity (80–96% for N-methylaniline) due to:

  • Steric effects : Aliphatic substituents (e.g., cyclohexyl in this compound) improve activity vs. phenyl groups in diphenylglyoxime .
  • Halide influence : Iodido ligands ([3]⁺) increase selectivity over chlorido ([2]⁺) by modulating electron density at the metal center . Experimental design tip : Characterize complexes via X-ray diffraction and cyclic voltammetry to correlate structure with redox behavior .

Q. How can electrochemical methods overcome this compound’s limitations in trace metal analysis?

this compound’s adsorption properties enhance sensitivity in voltammetric techniques:

  • Lead-film electrodes : Mediated lead deposition (e.g., using Bi(III) as a mediator) increases surface coverage, improving Ni(II)-Nioxime complex adsorption .
  • Stripping analysis : Apply differential pulse anodic stripping voltammetry (DPASV) with a deposition potential of −1.2 V (vs. Ag/AgCl) for sub-ppb detection limits . Validation : Cross-check results with AAS and account for matrix effects using standard addition methods .

Q. What strategies optimize pH-dependent metal extraction using this compound in hydrometallurgy?

this compound’s pH-dependent selectivity allows sequential extraction:

  • Nickel extraction : Use pH <3.2 to avoid cobalt coextraction .
  • Cobalt extraction : Shift to pH 5.2 with kerosine-isodecanol diluents to minimize zinc interference (<1% coextraction) . Data-driven optimization : Refer to phase diagrams and stripping test data (e.g., Table 4 in ) to balance extraction efficiency and reagent regeneration.

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on this compound’s analytical reliability?

  • Error source analysis : Distinguish between procedural errors (e.g., occlusion in gravimetry) vs. intrinsic reagent limitations .
  • Comparative studies : Replicate experiments under varying conditions (pH, temperature, diluents) and validate with orthogonal techniques (e.g., ICP-MS vs. voltammetry) .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies, particularly in catalytic or extraction efficiency studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.